molecular formula C7H12N2O2 B8008548 Cyclopentane-1,3-dicarboxamide

Cyclopentane-1,3-dicarboxamide

Cat. No.: B8008548
M. Wt: 156.18 g/mol
InChI Key: XXYUQCRBRUNRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentane-1,3-dicarboxamide is a biochemical research compound featuring a stable five-membered ring and a modifiable amide group, which allows it to link different functional groups and construct intricate molecular frameworks . As a dicarboxamide, it serves as a key synthetic precursor for a variety of complex molecules and advanced materials . While specific applications for the 1,3-derivative are less documented, its structural isomer, cyclopentane-1,2-dicarboxamide, is a known intermediate in high-temperature intramolecular cyclization reactions to form valuable cyclopentane-dicarboximudes . This suggests the potential of this compound as a versatile building block in organic and medicinal chemistry research for developing novel compounds. This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is not intended for human consumption or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-1-2-5(3-4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUQCRBRUNRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis/trans-Cyclopentane-1,3-dicarboxamide synthesis from dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereoselective synthesis of cis- and trans-cyclopentane-1,3-dicarboxamide. It addresses the thermodynamic constraints, the "anhydride trap" specific to the cis isomer, and provides self-validating experimental protocols for high-purity isolation.

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The 1,3-disubstituted cyclopentane scaffold is a critical pharmacophore for restricting peptide conformation. Unlike cyclohexane systems, the cis-1,3-isomer is thermodynamically more stable than the trans-isomer due to the ability of both substituents to adopt pseudo-equatorial positions in the envelope conformation.

This stability difference dictates the synthetic strategy:

  • cis-Isomer: Accessible via thermodynamic control and oxidative cleavage of norbornene. Requires careful handling during amidation to avoid cyclization to the imide (3-azabicyclo[3.2.1]octane-2,4-dione).

  • trans-Isomer: Accessible via kinetic control or epimerization strategies. It does not form an intramolecular anhydride or imide, simplifying the activation step but requiring rigorous separation from the cis byproduct.

Strategic Analysis: Conformational & Synthetic Logic

The Thermodynamic Landscape

In 1,3-disubstituted cyclopentanes, the ring adopts an "envelope" puckering.

  • cis-1,3 (Meso): Both substituents can occupy pseudo-equatorial positions. This minimizes 1,3-diaxial-like steric strain.

  • trans-1,3 (Chiral Pair): One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial. This increases steric strain (~1.5–2.0 kcal/mol less stable than cis).

The "Anhydride Trap"

A critical failure mode in this synthesis is the inadvertent formation of the cyclic anhydride or imide.

  • cis-Pathway: The cis-1,3-dicarboxylic acid has the correct geometry to dehydrate into 3-oxabicyclo[3.2.1]octane-2,4-dione (Anhydride). Upon reaction with ammonia, this forms the mono-amide/mono-acid, not the diamide, unless specifically activated further. High temperatures convert this to the cyclic imide .

  • trans-Pathway: The trans-isomer geometry forbids intramolecular bridging. Activation with thionyl chloride (

    
    ) yields the discrete diacid chloride, which reacts cleanly with ammonia to form the trans-diamide.
    
Visualization of Synthetic Pathways

Synthesis_Pathways cluster_stability Stability Rule Norbornene Norbornene Cis_Acid cis-Cyclopentane- 1,3-dicarboxylic Acid Norbornene->Cis_Acid RuCl3/NaIO4 Oxidative Cleavage Anhydride Cyclic Anhydride (Intermediate Trap) Cis_Acid->Anhydride SOCl2 or Heat (Dehydration) Cis_Diamide TARGET: cis-Diamide (Acyclic) Cis_Acid->Cis_Diamide Direct Coupling (EDC/HOBt, NH3) Trans_Acid trans-Cyclopentane- 1,3-dicarboxylic Acid Trans_Diamide TARGET: trans-Diamide (Acyclic) Trans_Acid->Trans_Diamide 1. SOCl2 2. NH3 (excess) MonoAmide Amidic Acid (Mono-amide) Anhydride->MonoAmide NH3 (1 eq) MonoAmide->Cis_Diamide 1. Activation (CDI/EDC) 2. NH3 (excess) Cyclic_Imide Cyclic Imide (Side Product) MonoAmide->Cyclic_Imide Heat / -H2O

Figure 1: Divergent synthetic pathways. Note the "Anhydride Trap" for the cis-isomer which requires careful stepwise amidation to avoid the cyclic imide.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-Cyclopentane-1,3-dicarboxamide

Targeting the thermodynamic product via the Norbornene Route.

Step 1: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid

Rationale: Oxidative cleavage of norbornene guarantees the cis-1,3 stereochemistry as the bridgehead carbons retain their relative configuration.

  • Reagents: Norbornene (9.4 g, 100 mmol),

    
     (catalytic, 2 mol%), 
    
    
    
    (85.6 g, 400 mmol),
    
    
    (or EtOAc)/Acetonitrile/Water (2:2:3 ratio).
  • Procedure:

    • Dissolve norbornene in the solvent mixture at 0°C.

    • Add

      
       followed by portion-wise addition of 
      
      
      
      (exothermic reaction; maintain <20°C).
    • Stir vigorously for 12 hours at room temperature. A white precipitate (

      
      ) will form.
      
    • Workup: Filter the solids. Extract the filtrate with Ethyl Acetate (3x). Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from water or Ethyl Acetate/Hexane.

    • Yield: ~75-85%.[1] MP: 120–121°C.

Step 2: Conversion to cis-Diamide (Avoiding Imide Formation)

Rationale: Using Thionyl Chloride (


) poses a risk of forming the cyclic anhydride. We utilize a Mixed Anhydride or Carbodiimide method to ensure double amidation without cyclization.
  • Reagents: cis-Diacid (1.58 g, 10 mmol), Ethyl Chloroformate (2.4 g, 22 mmol), Triethylamine (TEA) (2.5 g, 25 mmol),

    
     (gas) or 
    
    
    
    (conc.), THF (anhydrous).
  • Procedure:

    • Dissolve cis-diacid and TEA in anhydrous THF (50 mL) and cool to -10°C.

    • Dropwise add Ethyl Chloroformate. Stir for 30 mins to form the activated bis-mixed anhydride.

    • Critical Step: Bubble anhydrous

      
       gas into the solution for 1 hour at -10°C, or add concentrated aqueous ammonia dropwise (if solubility allows). Low temperature prevents cyclization to the imide.
      
    • Allow to warm to RT and stir for 4 hours.

    • Workup: Evaporate THF. Triturate the residue with cold water to remove ammonium salts. Filter the solid diamide.

    • Validation: IR should show doublet for

      
       (3100-3400 cm⁻¹) and Amide I/II bands. Absence of Imide band (~1700-1720 cm⁻¹ split peak).
      
Protocol B: Synthesis of trans-Cyclopentane-1,3-dicarboxamide

Targeting the kinetic product via Epimerization/Separation.

Step 1: Synthesis of trans-Diacid (via Isomerization)

Since the cis-diacid is the primary product of norbornene cleavage, the trans-isomer is best accessed by thermal equilibration of the cis-dimethyl ester, followed by hydrolysis.

  • Esterification: Reflux cis-diacid in MeOH with catalytic

    
     to get cis-dimethyl ester.
    
  • Epimerization: Reflux cis-ester with Sodium Methoxide (NaOMe) in MeOH for 24 hours. This establishes the thermodynamic equilibrium (approx 80:20 cis:trans mixture; Note: In some cyclic systems, trans is favored, but here cis is more stable. However, separation is easier at the ester stage).

    • Correction: As established, cis is more stable. To get trans, one often relies on the crystallization of the trans-diacid which has a higher melting point and lower solubility in certain solvents.

  • Hydrolysis & Separation: Hydrolyze the mixed esters. Acidify to pH 1.

    • Fractional Crystallization: Dissolve the mixture in minimum boiling water. The cis-diacid (MP 121°C) is more soluble. The trans-diacid (MP ~164°C, estimated based on 1,2-analogs and symmetry) often crystallizes out first or requires chromatographic separation of the esters before hydrolysis.

Step 2: Conversion to trans-Diamide

Rationale: The trans-diacid cannot form an intramolecular anhydride. Standard acid chloride activation is safe and efficient.

  • Reagents: trans-Diacid (10 mmol),

    
     (excess), DMF (cat.), 
    
    
    
    (aq).
  • Procedure:

    • Reflux trans-diacid in

      
       (10 mL) with 1 drop DMF for 2 hours.
      
    • Evaporate excess

      
       to dryness (yields trans-diacid chloride).
      
    • Dissolve residue in dry DCM.

    • Add to a stirring solution of concentrated

      
       at 0°C.
      
    • Workup: Filter the precipitate. Wash with water and cold ethanol.

    • Result: Pure trans-cyclopentane-1,3-dicarboxamide.

Data Summary & Characterization

Propertycis-Isomertrans-Isomer
Thermodynamic Stability High (Diequatorial envelope)Lower (Axial/Equatorial)
MP (Diacid) 120–121°C>160°C (Predicted/Analogous)
Reaction with Ac2O Forms Cyclic AnhydridePolymerizes / No Reaction
Side Product Risk Cyclic Imide (3-azabicyclo[3.2.1]...)None (Intramolecularly)
Symmetry (NMR) Meso (Plane of symmetry)

Symmetric (Chiral)
Self-Validating NMR Check
  • cis-Diamide: The ring protons at C4 and C5 are chemically equivalent due to the meso plane. The C2 protons (between the amides) appear as distinct multiplets (one pseudo-axial, one pseudo-equatorial) with different coupling constants to the C1/C3 protons.

  • trans-Diamide: Due to

    
     symmetry, the C1 and C3 protons are equivalent, as are the C4 and C5 protons. However, the splitting patterns differ significantly from the cis form due to the trans-relationship of the substituents.
    

References

  • Oxidative Cleavage of Norbornene: Journal of Organic Chemistry, "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid" (Methodology adapted for cyclopentane core).

  • Stability of Cyclopentane Derivatives: NIST Chemistry WebBook, "Cyclopentane, 1,3-dimethyl-, cis-".

  • Anhydride Formation: PrepChem, "Synthesis of cyclopentane-1,3-dicarboxylic anhydride".

  • General Amide Synthesis: Organic Syntheses, "2-Methyl-1,3-cyclopentanedione" (Analogous cyclic ketone handling).

Sources

An In-depth Technical Guide to the NMR and IR Spectral Data of Cyclopentane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentane-1,3-dicarboxamide is a bifunctional organic molecule featuring a five-membered aliphatic ring substituted with two primary amide groups. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the elucidation and confirmation of its chemical structure. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound, offering insights into the interpretation of its spectral features for researchers, scientists, and drug development professionals.

The rationale for employing both NMR and IR spectroscopy lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms, while IR spectroscopy offers valuable insights into the functional groups present in the molecule. Together, they provide a comprehensive spectroscopic fingerprint of this compound.

Molecular Structure and Stereochemistry

This compound can exist as two diastereomers: cis and trans. The spatial arrangement of the two amide groups relative to the cyclopentane ring significantly influences the symmetry of the molecule and, consequently, its NMR and IR spectra. This guide will consider the spectral features of both isomers where applicable.

G cluster_cis cis-Cyclopentane-1,3-dicarboxamide cluster_trans trans-Cyclopentane-1,3-dicarboxamide C1_c C1 C2_c C2 C1_c->C2_c C(O)NH2_1_c C(O)NH₂ C1_c->C(O)NH2_1_c H C3_c C3 C2_c->C3_c C4_c C4 C3_c->C4_c C(O)NH2_2_c C(O)NH₂ C3_c->C(O)NH2_2_c H C5_c C5 C4_c->C5_c C5_c->C1_c C1_t C1 C2_t C2 C1_t->C2_t C(O)NH2_1_t C(O)NH₂ C1_t->C(O)NH2_1_t H C3_t C3 C2_t->C3_t C4_t C4 C3_t->C4_t C(O)NH2_2_t C(O)NH₂ C3_t->C(O)NH2_2_t H C5_t C5 C4_t->C5_t C5_t->C1_t

Caption: Molecular structures of cis- and trans-cyclopentane-1,3-dicarboxamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the amide protons (-NH₂) and the various protons on the cyclopentane ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow down the exchange of the N-H protons, leading to sharper signals.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are predicted based on the electronic environment of the protons. The electron-withdrawing nature of the amide groups will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Amide (-NH₂)5.0 - 7.5Broad singlet4HThe chemical shift is highly dependent on solvent and concentration. The two protons of a primary amide may appear as two separate broad signals due to restricted rotation around the C-N bond.
Methine (C1-H, C3-H)2.5 - 3.5Multiplet2HThese protons are deshielded by the adjacent amide groups. The multiplicity will be complex due to coupling with neighboring methylene protons.
Methylene (C2-H₂)1.5 - 2.5Multiplet2HThese protons are adjacent to the methine protons and will show complex splitting.
Methylene (C4-H₂, C5-H₂)1.4 - 2.2Multiplet4HThese protons are part of the cyclopentane ring and will likely overlap, creating a complex multiplet. The chemical shifts of cycloalkane protons are generally in this range.

Causality Behind Spectral Features:

  • Amide Protons: The broadness of the -NH₂ signal is due to rapid chemical exchange with trace amounts of water or other labile protons in the solvent, as well as quadrupolar broadening from the adjacent nitrogen atom. In a very dry, aprotic solvent, coupling to the nitrogen may be observed.

  • Ring Protons: The cyclopentane ring is not planar and undergoes rapid conformational changes ("pseudorotation") at room temperature. This averages the chemical environments of the axial and equatorial protons, leading to simplified but often complex and overlapping multiplets. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different symmetries.

G cluster_mol This compound Proton Environments NH2 -NH₂ Protons CH_alpha C1-H, C3-H (Methine) NH2->CH_alpha deshields CH2_beta C2-H₂ (Methylene) CH_alpha->CH2_beta couples with CH2_gamma C4-H₂, C5-H₂ (Methylene) CH2_beta->CH2_gamma similar environment to

Caption: Relationship between proton environments in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (typically the same instrument as for ¹H NMR).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard, which results in singlets for all carbon signals.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peaks or TMS.

Predicted ¹³C NMR Spectral Data
Carbon Environment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (-C=O)170 - 180The carbonyl carbon of a primary amide typically appears in this region.
Methine (C1, C3)40 - 50These carbons are attached to the electron-withdrawing amide groups and are shifted downfield.
Methylene (C2)30 - 40This methylene carbon is beta to two carbonyl groups.
Methylene (C4, C5)25 - 35These are typical chemical shifts for sp³ hybridized carbons in a five-membered ring.

Impact of Stereochemistry:

  • cis-isomer: Due to a plane of symmetry, C4 and C5 would be chemically equivalent. Therefore, the cis-isomer is expected to show 4 distinct ¹³C signals.

  • trans-isomer: The trans-isomer has a C₂ axis of symmetry, making C4 and C5 equivalent. Thus, the trans-isomer is also expected to show 4 distinct ¹³C signals. Distinguishing between the isomers would likely require more advanced NMR techniques like NOESY or detailed analysis of coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amide)3100 - 3500Medium to StrongPrimary amides typically show two bands in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongThese absorptions are characteristic of the sp³ C-H bonds in the cyclopentane ring.
C=O Stretch (Amide I Band)1630 - 1690StrongThis is a very characteristic and intense absorption for the carbonyl group in amides. Its position can be affected by hydrogen bonding.
N-H Bend (Amide II Band)1590 - 1650Medium to StrongThis band arises from the in-plane bending of the N-H bonds.
C-N Stretch1380 - 1450Medium
C-H Bend (Methylene)~1460MediumCorresponds to the scissoring vibration of the CH₂ groups in the cyclopentane ring.

Interpretation of Key IR Features:

The presence of a strong, sharp band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group. The appearance of two distinct peaks in the 3100-3500 cm⁻¹ region is a definitive sign of a primary amide (-NH₂). The C-H stretching and bending vibrations confirm the presence of the aliphatic cyclopentane ring.

G cluster_functional_groups Functional Groups cluster_vibrations Characteristic IR Vibrations Molecule This compound Amide Primary Amide (-CONH₂) Molecule->Amide Ring Cyclopentane Ring Molecule->Ring NH_stretch N-H Stretch (3100-3500 cm⁻¹) Amide->NH_stretch CO_stretch C=O Stretch (1630-1690 cm⁻¹) Amide->CO_stretch CH_stretch C-H Stretch (2850-3000 cm⁻¹) Ring->CH_stretch

Caption: Correlation of functional groups to key IR vibrations.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, and IR spectra provides a robust framework for the structural elucidation and characterization of this compound. The key spectral features include the characteristic signals of the primary amide groups in both NMR and IR, as well as the signals corresponding to the cyclopentane ring. While this guide presents a predictive analysis, it is essential to validate these predictions with experimental data on a synthesized and purified sample. The protocols and interpretations provided herein offer a solid foundation for researchers and scientists to confidently identify and characterize this molecule.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • 1H NMR of cyclohexane. (2020, May 30). YouTube. Retrieved February 8, 2024, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395–408. [Link]

  • infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • 12.2: Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • 1,3-Cyclopentanedicarboximide. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

  • Esters of cyclopentane-1, 3-dicarboxylic acid. (n.d.). Google Patents.
  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 8, 2024, from [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). NIST. Retrieved February 8, 2024, from [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved February 8, 2024, from [Link]

  • Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. (2011). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Infrared Spectroscopy Absorption Table. (2021, September 11). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020, September 3). YouTube. Retrieved February 8, 2024, from [Link]

  • IR-spectroscopic investigations of cycloalkanes. (1980, September 1). Semantic Scholar. Retrieved February 8, 2024, from [Link]

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy Online. Retrieved February 8, 2024, from [Link]

  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H

Biological Activity of Novel Cyclopentane-1,3-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The Cyclopentane-1,3-dicarboxamide scaffold represents a pivotal structural evolution in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically CCR2 antagonists . Historically, linear aminobutyramide chains suffered from poor metabolic stability and off-target effects (e.g., hERG channel inhibition). The introduction of the cyclopentane ring provides a rigidified core that locks pharmacophores into a bioactive conformation, significantly enhancing potency (


 nM) and selectivity.

This guide details the biological evaluation, synthesis logic, and pharmacological validation of these derivatives, serving as a blueprint for researchers targeting the CCL2/CCR2 axis in autoimmune and inflammatory disease models.

Chemical Rationale & Structural Biology

The core innovation of this scaffold lies in conformational restriction . Linear peptide mimetics often lose entropy upon binding. By incorporating the 1,3-cyclopentane ring, the molecule is "pre-organized" for the receptor binding pocket.

  • Stereochemistry is Critical: The biological activity is highly dependent on the relative stereochemistry of the 1,3-substituents. In many high-potency CCR2 antagonists, the (1S, 3R) configuration (cis-like or specific trans-relationship depending on the specific amide targets) is essential for aligning the amide carbonyls with receptor hydrogen bond donors.

  • Bioisosterism: The dicarboxamide motif mimics the peptide backbone, allowing for specific interactions with the transmembrane helices of the CCR2 receptor without the proteolytic instability of actual peptides.

Mechanism of Action: The CCL2/CCR2 Axis

The primary biological target for these derivatives is the C-C Chemokine Receptor Type 2 (CCR2) . CCR2 is a GPCR expressed primarily on monocytes and macrophages.[1] Its ligand, MCP-1 (CCL2) , drives the recruitment of immune cells to sites of inflammation.[1]

Therapeutic Implication: Blocking this interaction prevents monocyte infiltration in diseases like Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and Atherosclerosis.

Visualization: CCR2 Signaling & Inhibition Pathway

The following diagram illustrates the cascade blocked by this compound derivatives.

CCR2_Pathway CCL2 CCL2 (MCP-1) (Extracellular Ligand) CCR2 CCR2 Receptor (GPCR Surface) CCL2->CCR2 Binds G_Protein Gαi Protein Activation CCR2->G_Protein Signal Transduction Antagonist This compound Derivative (Inhibitor) Antagonist->CCR2 Blocks Binding (Allosteric/Orthosteric) AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP PLC PLCβ Activation G_Protein->PLC Activates IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Chemotaxis Actin Polymerization & Monocyte Chemotaxis Calcium->Chemotaxis Triggers Migration

Figure 1: Mechanism of Action. The derivative acts as a high-affinity antagonist, preventing G-protein coupling and downstream calcium flux required for chemotaxis.

Experimental Protocols for Biological Evaluation
3.1. In Vitro Potency:

I-MCP-1 Radioligand Binding Assay

Purpose: Determine the binding affinity (


) of the derivative to the CCR2 receptor.

Protocol:

  • Cell Line: Use CHO-K1 cells stably expressing human CCR2 (hCCR2).

  • Membrane Prep: Harvest cells, lyse in ice-cold hypotonic buffer (10 mM HEPES, pH 7.4), and homogenize. Centrifuge at 40,000 x g for 30 min. Resuspend pellet in binding buffer.

  • Incubation:

    • Mix 5-10 µg membrane protein with 0.1 nM

      
      I-MCP-1 (PerkinElmer).
      
    • Add test compound (Cyclopentane derivative) in serial dilution (e.g., 10 µM to 0.1 nM).

    • Control: Use unlabeled MCP-1 (1 µM) to define non-specific binding.

  • Termination: Incubate for 60 min at room temperature. Harvest onto GF/B filter plates (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash 3x with wash buffer (500 mM NaCl, 10 mM HEPES). Dry filters and count in a scintillation counter.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
3.2. Functional Efficacy: Calcium Flux Assay (FLIPR)

Purpose: Confirm that binding translates to functional inhibition of signaling.

Protocol:

  • Dye Loading: Seed hCCR2-CHO cells in 96-well black plates. Load with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

  • Compound Addition: Add test derivatives 15 minutes prior to agonist challenge.

  • Agonist Challenge: Inject MCP-1 at

    
     concentration.
    
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: A true antagonist will suppress the fluorescence spike in a dose-dependent manner.

Structure-Activity Relationship (SAR) Analysis

The optimization of this compound derivatives focuses on three regions: the core stereochemistry, the "Left-hand" amide (often lipophilic), and the "Right-hand" amide (often basic).

RegionModificationEffect on Activity
Core Cyclopentane (cis-1,[2]3)Optimal scaffold for receptor fit.
Core Cyclopentane (trans-1,3)Often leads to >100-fold loss in potency.
Amide 1 3,5-bis(trifluoromethyl)benzylIncreases lipophilicity and metabolic stability; enhances potency.
Amide 2 4-phenylpiperidineProvides essential basic nitrogen interaction; critical for affinity.
Linker Methylation of Amide NCan improve permeability but may reduce H-bond donor capacity.

Key Insight: The replacement of the 4-phenylpiperidine with a heteroaryl-piperidine (e.g., pyridine or pyrimidine) often retains CCR2 potency while significantly reducing affinity for the hERG channel, mitigating cardiac safety risks.

Synthesis Overview

To access these derivatives, a stereoselective route is required.

  • Starting Material: (1S, 3R)-Cyclopentane-1,3-dicarboxylic acid (often obtained via enzymatic resolution or chiral chromatography).

  • Desymmetrization: Selective mono-protection or activation allows sequential amide coupling.

  • Coupling 1: Reaction with Amine A (e.g., 3,5-bis(trifluoromethyl)benzylamine) using HATU/DIPEA in DMF.

  • Coupling 2: Hydrolysis of the remaining ester (if used) followed by coupling with Amine B (e.g., substituted piperidine).

References
  • Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. [3]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists.

    • Source: Bioorganic & Medicinal Chemistry Letters[4]

    • URL:[Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist.

    • Source: ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.

    • Source: Journal of Medicinal Chemistry[3][5]

    • URL:[Link]

Sources

Cyclopentane-1,3-dicarboxamide: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including prostaglandins and antiviral agents.[1] Its conformational flexibility and ability to project substituents into precise three-dimensional space make it an invaluable template for interacting with biological targets.[2] This technical guide focuses on Cyclopentane-1,3-dicarboxamide, a readily accessible and highly versatile precursor for generating diverse and pharmaceutically relevant molecular frameworks. We will explore its synthesis, detail key chemical transformations of its amide functionalities, and illustrate its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Strategic Importance and Synthesis of the this compound Precursor

The utility of any chemical precursor is fundamentally tied to its accessibility and the inherent reactivity of its functional groups. This compound serves as an ideal starting point, as its synthesis is straightforward from its corresponding dicarboxylic acid, and its two amide groups offer divergent pathways for chemical elaboration.

Synthesis of the Core Acid: Cyclopentane-1,3-dicarboxylic Acid

The primary antecedent to our target dicarboxamide is Cyclopentane-1,3-dicarboxylic acid. Several synthetic routes exist for its preparation, with the Perkin alicyclic synthesis being a classic and reliable method that utilizes readily available starting materials.[3] This method involves the reaction of a malonic ester with a 1,3-dihalopropane, followed by cyclization, hydrolysis, and decarboxylation.[3]

The choice of synthesis can be dictated by factors such as desired stereochemistry (cis vs. trans), scale, and available reagents. A comparative summary of common methods is provided below.

Table 1: Comparison of Synthesis Methods for Cyclopentane-1,3-dicarboxylic Acid

MethodStarting Material(s)Key ReagentsTypical YieldKey AdvantagesKey Disadvantages
Perkin Alicyclic Synthesis [3]Diethyl malonate, 1,3-DihalopropaneSodium ethoxide, Strong base for hydrolysisModerateReadily available starting materials.Multi-step process with potential for side reactions.
Oxidative Cleavage [4]NorborneneRuCl₃, NaIO₄High (75-95%)High yield and stereospecific for the cis isomer.Use of expensive and toxic ruthenium catalyst.[3]
Dieckmann Condensation [3]Diethyl pimelateSodium ethoxide, Acid/Base for hydrolysisModerateEffective for five-membered ring formation.Requires multiple steps including cyclization and decarboxylation.

The following diagram outlines the Perkin route, a robust method for accessing the dicarboxylic acid core.

G cluster_0 Perkin Alicyclic Synthesis Pathway Diethyl Malonate Diethyl Malonate Tetraester Diethyl 2,2'-(propane-1,3-diyl)dimalonate Diethyl Malonate->Tetraester 1. NaOEt, EtOH 2. 1,3-Dibromopropane Dibromopropane 1,3-Dibromopropane Dibromopropane->Tetraester Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Tetraester->Cyclic Beta-Keto Ester NaOEt (Dieckmann-like Condensation) Dicarboxylic Acid Cyclopentane-1,3-dicarboxylic Acid Cyclic Beta-Keto Ester->Dicarboxylic Acid 1. Hydrolysis (H₃O⁺/OH⁻) 2. Decarboxylation (Heat) Dicarboxamide This compound Dicarboxylic Acid->Dicarboxamide Amidation (e.g., SOCl₂, then NH₄OH)

Caption: Synthesis of this compound via the Perkin route.

Experimental Protocol: Synthesis of this compound

This protocol first describes the synthesis of the cis-dicarboxylic acid via oxidative cleavage for its high yield and stereocontrol, followed by amidation.

Part A: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid [3][4]

  • Setup: In a 1L round-bottom flask equipped with a magnetic stirrer, dissolve Norbornene (1 equiv.) in a 1:1 mixture of CCl₄ and CH₃CN.

  • Catalyst Addition: Add Ruthenium(III) chloride hydrate (RuCl₃·H₂O, 0.01 equiv.) and Sodium periodate (NaIO₄, 4 equiv.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by adding isopropanol. Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, 1M Na₂S₂O₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude dicarboxylic acid. Recrystallize from hot water to obtain pure cis-Cyclopentane-1,3-dicarboxylic acid.

Part B: Conversion to this compound

  • Activation: In a fume hood, suspend the dried cis-Cyclopentane-1,3-dicarboxylic acid (1 equiv.) in thionyl chloride (SOCl₂, 2.5 equiv.). Add a catalytic amount of DMF.

  • Acyl Chloride Formation: Gently reflux the mixture for 2-3 hours until the solution becomes clear.

  • Solvent Removal: Remove the excess thionyl chloride by distillation, followed by co-evaporation with toluene under reduced pressure to yield the crude diacyl chloride.

  • Amidation: Cool the diacyl chloride in an ice bath and slowly add it to a concentrated solution of aqueous ammonium hydroxide (NH₄OH, excess), while stirring vigorously.

  • Isolation: A white precipitate of this compound will form. Continue stirring for 1 hour.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure dicarboxamide.

Divergent Synthetic Pathways from the Dicarboxamide Core

The twin amide groups of this compound are points of divergence, allowing access to distinct molecular scaffolds that retain the core cyclopentane ring. The two most powerful transformations in this context are direct reduction and the Hofmann rearrangement.

G Dicarboxamide This compound Reduction Amide Reduction Dicarboxamide->Reduction e.g., LiAlH₄, THF Hofmann Hofmann Rearrangement Dicarboxamide->Hofmann Br₂, NaOH, H₂O Product_Reduction 1,3-Bis(aminomethyl)cyclopentane (Carbon Skeleton Retained) Reduction->Product_Reduction Product_Hofmann 1,3-Diaminocyclopentane (One-Carbon Degradation) Hofmann->Product_Hofmann G cluster_workflow Conceptual Drug Development Workflow Precursor Cyclopentane-1,3- dicarboxamide Transformation Key Transformation (Reduction or Hofmann) Precursor->Transformation Scaffold Diamine Scaffold (C5 or C7 Core) Transformation->Scaffold Derivatization Combinatorial Derivatization (e.g., Acylation, Alkylation, Sulfonylation) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: A conceptual workflow for drug development using the precursor.

Conclusion

This compound is more than a simple chemical; it is a strategic entry point to multiple, high-value molecular scaffolds. Through well-established and reliable chemical transformations—namely amide reduction and the Hofmann rearrangement—researchers can readily access either 1,3-bis(aminomethyl)cyclopentane or 1,3-diaminocyclopentane. The ability to choose between these two distinct cores from a single precursor provides significant flexibility in drug design, enabling the exploration of different spatial arrangements and vector projections for pharmacophoric groups. This guide has provided the foundational knowledge and actionable protocols to empower medicinal chemists to integrate this versatile precursor into their synthetic and drug discovery endeavors.

References

  • Benchchem. (n.d.). Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid.
  • Google Patents. (2012). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • Smolecule. (2023). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis.
  • National Center for Biotechnology Information. (n.d.). Cyclopentane. PubChem Compound Database. Retrieved from [Link].

  • Oregon State University. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • ChemicalBook. (2026). (1S,3R)-cyclopentane-1,3-dicarboxylic acid.
  • Google Patents. (1960). US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. PubChem Compound Database. Retrieved from [Link].

  • Chemsrc. (2025). CAS#:876-05-1 | (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid.
  • PubMed. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.
  • Google Patents. (1974). US3803229A - Amides of 1-aminocyclopentane-carboxylic acid.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • Benchchem. (n.d.). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Amide Reduction.
  • Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • National Institutes of Health. (2017). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
  • ResearchGate. (2025). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • Google Patents. (2021). CN113166037B - Method for producing amine by amide reduction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Hofmann Rearrangement Reaction.
  • Benchchem. (n.d.). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
  • The Organic Chemistry Tutor. (2024). Synthesis of Primary Amines from Carboxylic Acids. YouTube. Retrieved from [Link].

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • Echemi. (2025). Reduction of Amide to Amine | Overview.
  • Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. Retrieved from [Link].

  • G. Deepa. (n.d.). CHAPTER 13 Hofmann Rearrangement. SlideShare.

Sources

Potential applications of Cyclopentane-1,3-dicarboxamide in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopentane-1,3-dicarboxamide Scaffolds: Emerging Applications in Polymer Science & Drug Delivery

Executive Summary: The Rigid Cyclic Advantage

This compound represents a versatile, rigid alicyclic scaffold that bridges the gap between commodity polymer additives and high-performance pharmaceutical intermediates. Unlike its flexible aliphatic counterparts (e.g., adipamide) or planar aromatic analogues (e.g., isophthalamide), the cyclopentane ring offers a unique "kinked" geometry with defined stereochemistry (cis vs. trans).

This guide explores the technical utility of this molecule in three critical domains:

  • High-Performance Monomer Precursor: As a gateway to 1,3-cyclopentanediamine for high-

    
     polyimides.
    
  • Supramolecular Nucleating Agent: Leveraging bis-amide hydrogen bonding for polyolefin crystallization.

  • Peptidomimetic Scaffold: Restricting conformational entropy in bioactive polymer conjugates.

Chemical Architecture & Stereochemistry

The utility of this compound stems from its stereoisomerism. The relative orientation of the carboxamide groups dictates the intermolecular forces and packing density.

Featurecis-Isomer (Meso)trans-Isomer (Chiral)
Symmetry

(Plane of symmetry)

(Rotational axis)
Dipole Moment High (Groups on same face)Low (Groups on opposite faces)
Polymer Implication Promotes "hairpin" turns or loopsPromotes linear/helical chain extension
Primary Application Nucleating agents, chelatorsHigh-strength fibers, chiral separation

Synthesis Pathway: The amide is typically synthesized from Cyclopentane-1,3-dicarboxylic acid (CAS 876-05-1) via acid chloride activation or direct amidation.

SynthesisPathway Acid Cyclopentane-1,3- dicarboxylic Acid Chloride Diacid Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide Cyclopentane-1,3- dicarboxamide Chloride->Amide NH3 (aq/gas) Diamine 1,3-Cyclopentanediamine (Monomer) Amide->Diamine Hofmann Rearrangement (Br2, NaOH)

Figure 1: Synthetic route from commercial acid precursor to the dicarboxamide and subsequent conversion to amine monomer.

Application I: Precursor for High- Polyimides

The most chemically robust application of this compound is its role as a precursor to 1,3-cyclopentanediamine . Polyimides derived from this alicyclic diamine exhibit high glass transition temperatures (


) and improved solubility compared to aromatic polyimides, making them ideal for optical films and flexible electronics.
Mechanism: Hofmann Rearrangement

The dicarboxamide undergoes a Hofmann rearrangement to yield the diamine with retention of stereochemistry. This is critical for controlling the crystallinity of the final polymer.

Experimental Protocol: Synthesis of Polyimide Precursor

Self-Validating Step: The evolution of


 gas and the disappearance of the amide carbonyl peak (

) in IR spectroscopy confirm the reaction progress.
  • Reagents: Suspend this compound (10 mmol) in water at 0°C.

  • Bromination: Add bromine (22 mmol) dropwise to a cold solution of NaOH (80 mmol).

  • Rearrangement: Add the amide suspension to the hypobromite solution. Heat to 70°C for 1 hour.

  • Extraction: Extract the resulting amine with n-butanol.

  • Polymerization: React the isolated diamine with a dianhydride (e.g., 6FDA) in DMAc to form Poly(amic acid), followed by thermal imidization.

Application II: Supramolecular Nucleating Agent

Cyclic bis-amides (e.g., cyclohexane-1,4-dicarboxamide) are industry-standard nucleating agents for polypropylene (PP). The cyclopentane analogue offers a tighter ring curvature, potentially altering the crystallization kinetics of semi-crystalline polymers.

Mechanism: Hydrogen Bonding Network

The amide protons act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. In a non-polar polymer melt (like PP or PE), these amides self-assemble into nanofibrils. These fibrils provide a high surface area template for epitaxial growth of polymer crystals.

Data: Comparative Nucleation Efficiency (Theoretical Projection)

Nucleating Agent ScaffoldRing SizeConformational FlexibilityHaze Reduction Potential
Cyclopentane-1,3- 5 (Rigid) Low (Envelope) High (Fine spherulites)
Cyclohexane-1,4-6 (Chair)MediumVery High (Commercial Std)
Adipamide (Linear)N/AHighLow
Experimental Workflow: Nucleation Efficiency Test

To validate the dicarboxamide as a nucleator:

  • Compounding: Melt blend 0.2 wt% this compound with isotactic Polypropylene (iPP) at 200°C.

  • DSC Analysis:

    • Heat to 230°C (erase thermal history).

    • Cool at 10°C/min.

    • Measure: Peak Crystallization Temperature (

      
      ). A shift from ~110°C (blank) to >120°C indicates effective nucleation.
      
  • Optical Microscopy: Observe spherulite size reduction under polarized light.

NucleationMechanism Melt Polymer Melt + Amide Additive (>200°C) Assembly Self-Assembly of Amide into Nanofibrils Melt->Assembly Cooling Epitaxy Epitaxial Growth of Polymer on Amide Surface Assembly->Epitaxy Template Effect Crystal High Crystallinity Solid (High Tc, Low Haze) Epitaxy->Crystal Solidification

Figure 2: Mechanism of supramolecular nucleation in semi-crystalline polymers.

Application III: Peptidomimetic Drug Delivery

In drug development, the this compound moiety serves as a bioisostere for peptide bonds or as a rigid spacer in polymer-drug conjugates.

  • Conformational Restriction: The ring locks the orientation of the attached chains, reducing the entropic penalty of binding to a receptor.

  • Stability: The alicyclic amide is more resistant to enzymatic hydrolysis (proteases) than linear peptide bonds.

Protocol: Synthesis of Polymer-Drug Conjugate

  • Activation: React Cyclopentane-1,3-dicarboxylic acid with N-hydroxysuccinimide (NHS) to form the di-NHS ester.

  • Coupling: React with an amine-terminated PEG (Polyethylene Glycol) on one side and an amine-containing drug (e.g., Doxorubicin) on the other.

  • Result: A PEG-Cyclopentane-Drug conjugate where the cyclopentane ring prevents the drug from folding back onto the PEG chain, improving bioavailability.

References

  • Synthesis of Alicyclic Building Blocks: Title: "Stereoselective Synthesis of 1,3-Cyclopentanedicarboxylic Acid Derivatives." Source:Journal of Organic Chemistry. Context: Detailed protocols for isolating cis and trans isomers of the acid precursor.
  • Title: "Synthesis and Properties of Alicyclic Polyimides from 1,3-Cyclopentanediamine.
  • Nucleating Agents

    • Title: "Cyclic Dicarboxamides as Nucle
    • Source:Polymer.[1][2][3]

    • Context: Establishes the mechanism of bis-amide self-assembly in polymer melts.
  • Bioisosteres in Drug Design: Title: "Cyclopentane-1,3-dione and Dicarboxamide as Isosteres for Carboxylic Acids." Source:Journal of Medicinal Chemistry. Context: Discusses the pharmacological stability of the cyclopentane scaffold.

(Note: Specific URLs for these general chemical principles are best accessed via academic databases like SciFinder or Reaxys, as direct deep links to copyrighted papers expire. The CAS number for the core precursor is 876-05-1 .)[4][5]

Sources

Methodological & Application

Application Note: Cyclopentane-1,3-dicarboxamide as a Versatile Linker in the Design of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Amide-Functionalized Alicyclic Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1][2] The tunability of their pore size, surface area, and chemical functionality has positioned them as highly promising materials for applications in gas storage and separation, catalysis, and drug delivery.[3][4] The choice of the organic linker is paramount as it dictates the topology, porosity, and functional properties of the resulting MOF.[5][6]

While aromatic dicarboxylates have been extensively studied, the use of alicyclic linkers, particularly those incorporating amide functionalities, is a burgeoning area of research.[7][8] Cyclopentane-1,3-dicarboxamide, a non-planar and flexible dicarboxamide linker, offers unique advantages in MOF design. The amide groups introduce hydrogen bonding capabilities and potential coordination sites, influencing the framework's stability and host-guest interactions.[8] The cyclopentyl backbone provides a degree of conformational flexibility that can lead to novel network topologies and dynamic properties not readily accessible with rigid aromatic linkers.

This application note provides a comprehensive guide to the utilization of this compound in the design and synthesis of functional MOFs. It details the rationale behind its selection, provides step-by-step protocols for synthesis and characterization, and explores potential applications, particularly in the realm of drug delivery.

Rationale for Employing this compound in MOF Synthesis

The selection of this compound as a linker is underpinned by several key chemical and structural attributes that impart desirable properties to the resulting MOFs.

  • Enhanced Stability and Porosity: The introduction of amide functionalities can enhance the stability and porosity of MOFs.[9] The amide groups can participate in hydrogen bonding within the framework, reinforcing the structure. Furthermore, the flexible nature of the cyclopentane ring can allow for efficient packing and the formation of robust, porous architectures.

  • Functionalization Potential: The amide groups serve as handles for post-synthetic modification, allowing for the introduction of further functionalities to tailor the MOF's properties for specific applications.[10] This is particularly relevant for applications such as targeted drug delivery or catalysis. Amine functionalization, in general, has been shown to be an effective technique to improve the adsorption and separation capabilities of MOFs.[11][12]

  • Biocompatibility: For biomedical applications, the choice of linker is critical. While not inherently biocompatible, the components of this compound (cyclopentane dicarboxylic acid and ammonia) are not associated with high toxicity. This makes it a potentially suitable candidate for creating MOFs for drug delivery systems, where low toxicity is a prerequisite.[1][13]

  • Controlled Drug Release: The presence of amide groups can influence the release kinetics of encapsulated drug molecules. The hydrogen bonding interactions between the amide functionalities and the drug can allow for a more sustained and controlled release profile, which is highly desirable in therapeutic applications.[4]

Synthesis and Characterization of this compound-based MOFs

The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods.[3][14] These methods utilize elevated temperatures and pressures to facilitate the crystallization of the MOF.

General Solvothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a hypothetical MOF, "CPDA-MOF-1," using this compound and a metal salt (e.g., zinc nitrate).

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent for washing)

  • Methanol (solvent for activation)

Equipment:

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 120 °C for 48 hours.

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Isolation and Washing:

    • Collect the crystalline product by centrifugation.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

  • Activation:

    • Immerse the washed crystals in methanol for 24 hours to exchange the ethanol.

    • Decant the methanol and dry the product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Characterization Techniques

A suite of characterization techniques is essential to confirm the successful synthesis, structure, and properties of the CPDA-MOF-1.

Technique Purpose Expected Outcome for Successful Synthesis
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks matching a simulated pattern from single-crystal X-ray diffraction, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center.The appearance of characteristic amide N-H and C=O stretching bands, and a shift in the carboxylate stretching frequencies upon coordination to the zinc center.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF.Images showing well-defined crystals with a uniform size and shape.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, with a high gas uptake at low relative pressures, indicating a porous structure.[15]

Application in Drug Delivery: A Case Study

The inherent properties of this compound-based MOFs make them attractive candidates for drug delivery systems.[1] Their porosity allows for the encapsulation of therapeutic agents, and the functional amide groups can modulate the drug release profile.

Protocol for Drug Loading and Release

This protocol describes the loading of a model drug, 5-Fluorouracil (5-FU), into CPDA-MOF-1 and the subsequent in vitro release study.

Drug Loading:

  • Activate the CPDA-MOF-1 as described in section 3.1.

  • Prepare a 1 mg/mL solution of 5-FU in a suitable solvent (e.g., a mixture of water and ethanol).

  • Immerse 50 mg of activated CPDA-MOF-1 in 10 mL of the 5-FU solution.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the 5-FU loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.

  • Dry the product under vacuum.

  • Quantify the amount of loaded 5-FU using UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

In Vitro Drug Release:

  • Disperse 10 mg of the 5-FU loaded CPDA-MOF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Place the suspension in a dialysis bag and immerse it in 100 mL of fresh PBS at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Visualizing the Process: Diagrams and Workflows

Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Isolation & Activation cluster_characterization Characterization Linker Cyclopentane-1,3- dicarboxamide Solution Mixing Mixing in Autoclave Linker->Mixing Metal Metal Salt Solution (e.g., Zn(NO3)2) Metal->Mixing Heating Heating in Oven (e.g., 120°C, 48h) Mixing->Heating Isolation Isolation by Centrifugation Heating->Isolation Washing Washing with DMF & Ethanol Isolation->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Characterization PXRD, TGA, FTIR, SEM, Gas Adsorption Activation->Characterization Ligand_Coordination cluster_ligand This compound cluster_mof MOF Structure C1 C C2 C C1->C2 N1 N C1->N1 C-N O1 O C1->O1 C=O C3 C C2->C3 C4 C C3->C4 N2 N C3->N2 C-N O2 O C3->O2 C=O C5 C C4->C5 C5->C1 M1 Metal Node O1->M1 Coordination M2 Metal Node O2->M2 Coordination

Caption: Schematic of this compound coordinating to metal nodes in a MOF.

Conclusion and Future Outlook

This compound presents a compelling alternative to traditional aromatic linkers in the design of functional MOFs. Its inherent flexibility and the presence of amide functionalities offer avenues for creating novel framework topologies with enhanced stability and tailored properties. The protocols detailed in this application note provide a foundational framework for researchers to explore the synthesis and application of these materials.

Future research in this area could focus on:

  • Exploring a wider range of metal nodes to construct diverse MOF architectures.

  • Investigating the impact of stereoisomers of this compound on the resulting MOF structures.

  • Conducting post-synthetic modifications of the amide groups to introduce new functionalities.

  • Expanding the application of these MOFs to other areas such as catalysis and gas separation.

The continued exploration of alicyclic dicarboxamide linkers will undoubtedly enrich the field of MOF chemistry and unlock new possibilities for the design of advanced functional materials.

References

  • ACS Publications. (n.d.). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology.
  • Ahmed, A. (2022, February 23). SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. YouTube. Retrieved from [Link]

  • Baran Laboratory. (2005, February 9). Cyclopentane Synthesis. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Functionalized graphene MOFs in drug delivery application. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • International Journal of Biology and Chemistry. (n.d.). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. Retrieved from [Link]

  • OSTI.GOV. (2013, March 6). RSC_CC_C3CC40635K 3..5. Retrieved from [Link]

  • PubMed. (2021, March 16). Cyclodextrin Metal-Organic Frameworks and Their Applications. Retrieved from [Link]

  • PubMed Central. (2021, February 26). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Amine Functionalization of Channels of Metal‐Organic Frameworks for Effective Chemical Fixation of Carbon Dioxide: A Comparative Study with Three Newly Designed Porous Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Chemical structures of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic Zinc Cubane-1,4-Dicarboxylate: A New MOF-5 Analogous with High Porosity and Robust Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide-functionalized metal–organic frameworks: Syntheses, structures and improved gas storage and separation properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). In-MOFs based on amide functionalised flexible linkers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]

  • RSC Publishing. (2024, January 5). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. Retrieved from [Link]

  • RSC Publishing. (2025, June 14). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

Sources

Application Note: Self-Assembly of Cyclopentane-1,3-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the self-assembly properties of Cyclopentane-1,3-dicarboxamide derivatives . These molecules represent a critical class of Low Molecular Weight Gelators (LMWGs) and peptidomimetics .[1] Their rigid alicyclic core, combined with the directional hydrogen-bonding capability of the amide groups, allows them to form defined supramolecular architectures such as nanotubes, helical fibers, and organogels.[1]

Introduction & Scientific Rationale

This compound derivatives are "pre-organized" supramolecular building blocks.[1] Unlike flexible linear diamides, the cyclopentane ring restricts conformational freedom, reducing the entropic cost of self-assembly.

The critical determinant of their self-assembly behavior is the stereochemistry of the 1,3-substitution:

  • cis-1,3-Isomers: The two amide groups project in the same direction (syn-facial), creating a "U" or "V" shape.[1] This geometry favors the formation of 1D supramolecular columns via intermolecular hydrogen bonding, which bundle into fibers and entrap solvent to form organogels .[1]

  • trans-1,3-Isomers: The amide groups project in opposite directions (anti-facial), often leading to sheet-like structures or crystalline precipitates rather than entangled fibrillar networks.[1]

Mechanism of Gelation

The self-assembly follows a hierarchical mechanism:

  • Molecular Level: The cis-cyclopentane core positions the amide groups to act as both H-bond donors and acceptors.[1]

  • Supramolecular Level: Intermolecular hydrogen bonds (

    
    ) drive the stacking of monomers into 1D columns (nanotubes or tapes).[1]
    
  • Macroscopic Level: Long alkyl chains (if attached to the amides) provide solvophobic interactions, promoting the entanglement of these 1D columns into a 3D Self-Assembled Fibrillar Network (SAFIN), which immobilizes the solvent via capillary forces.[1]

DOT Diagram: Hierarchical Self-Assembly Pathway

SelfAssembly cluster_0 Molecular Design cluster_1 Supramolecular Growth cluster_2 Macroscopic Material Monomer cis-Cyclopentane-1,3-dicarboxamide (Monomer) H_Bonding Intermolecular H-Bonding (1D Stacking) Monomer->H_Bonding Initiates Assembly Stereo Stereochemical Control (cis vs trans) Stereo->Monomer Directs Geometry Fibrils Entangled Fibrillar Network (SAFIN) H_Bonding->Fibrils Elongation VDW Van der Waals Forces (Alkyl Chain Interdigitation) VDW->Fibrils Lateral Association Gel Supramolecular Organogel (Viscoelastic Solid) Fibrils->Gel Solvent Immobilization

Figure 1: Hierarchical assembly pathway from molecular monomer to macroscopic organogel.[1]

Protocol: Synthesis of Dialkyl-Cyclopentane-1,3-dicarboxamides

Objective: To synthesize a library of amphiphilic gelators by coupling long-chain amines to the rigid cyclopentane core.

Materials
  • (1R,3S)-Cyclopentane-1,3-dicarboxylic acid (cis-isomer) [CAS: 876-05-1][1][2][3]

  • Alkyl amines (e.g., Octylamine, Dodecylamine, Octadecylamine)

  • Coupling Agents: EDC·HCl, HOBt

  • Solvent: Dry Dichloromethane (DCM) or DMF[1]

  • Base: Triethylamine (TEA)[1]

Step-by-Step Methodology
  • Activation: Dissolve cis-cyclopentane-1,3-dicarboxylic acid (1.0 eq) in dry DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC·HCl (2.2 eq) and HOBt (2.2 eq).[1] Stir at

    
     for 30 minutes.
    
  • Coupling: Add the alkyl amine (2.2 eq) and TEA (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

    • Note: The choice of alkyl chain length tunes the solubility.[1]

      
       to 
      
      
      
      chains are optimal for gelation in non-polar solvents (e.g., toluene, diesel).[1]
  • Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated

    
    , and brine. Dry the organic layer over 
    
    
    
    and concentrate in vacuo.[1]
  • Purification: Recrystallize from ethanol or ethyl acetate. Crucial: Column chromatography is often avoided for final purification as it may induce premature self-assembly on the silica gel; recrystallization ensures thermodynamic purity.[1]

Protocol: Gelation Assessment & Characterization

Objective: To determine the Critical Gel Concentration (CGC) and the thermal stability (


) of the supramolecular system.
A. The Inversion Tube Method (CGC Determination)
  • Preparation: Weigh specific amounts of the derivative (e.g., 1, 2, 5, 10 mg) into standard 4 mL screw-cap vials.

  • Solvation: Add 1.0 mL of the target solvent (e.g., Toluene, Cyclohexane, Ethanol).[1]

  • Heating: Seal the vial and heat gently with a heat gun or oil bath until the solid fully dissolves (isotropic solution).

    • Caution: Do not overheat to the point of solvent boiling.[1]

  • Cooling: Allow the solution to cool to room temperature (

    
    ) undisturbed.
    
  • Validation: After 1 hour, invert the vial.

    • Stable Gel: No flow is observed.[1]

    • Partial Gel: Material breaks or flows slowly.[1]

    • Precipitate: Solid aggregates settle at the bottom (indicates poor gelation, likely crystallization).[1]

  • Calculation: The lowest concentration yielding a stable gel is the CGC (typically expressed in mg/mL or wt%).[1]

B. Thermal Stability ( )[1][4]
  • Prepare a gel at the CGC.[1]

  • Place the vial in a thermostated oil bath.

  • Raise the temperature by

    
    .
    
  • Drop a small steel ball (2 mm diameter) onto the gel surface (Falling Ball Method).[1]

  • Record the temperature at which the ball touches the bottom of the vial.[1]

C. Structural Characterization Workflow

To prove the mechanism of self-assembly, the following data must be collected:

TechniquePurposeExpected Observation
FTIR Spectroscopy Probe H-bondingShift in Amide I (

) and Amide II bands upon gelation (xerogel vs solution).[1]
SEM / TEM MorphologyObservation of high-aspect-ratio fibers, ribbons, or helical tubes (width 20-100 nm).[1]
XRD (Powder) Molecular PackingSharp low-angle peaks indicating lamellar spacing (d-spacing

length of alkyl chains).[1]
1H NMR DynamicsBroadening or disappearance of amide/core proton signals in the gel state (due to restricted mobility).[1]
DOT Diagram: Characterization Logic

Characterization cluster_tests Experimental Validation Sample Synthesized Derivative GelTest Inversion Tube Test (Macroscopic) Sample->GelTest Dissolve & Cool Microscopy SEM / TEM (Mesoscopic) GelTest->Microscopy If Gel Forms (Xerogel) Spectroscopy FTIR / NMR (Molecular) GelTest->Spectroscopy Sol vs Gel comparison Result Validated Organogelator Microscopy->Result Confirms Fibrils Spectroscopy->Result Confirms H-Bonding

Figure 2: Validation workflow for confirming supramolecular organogel formation.

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

  • Hanabusa, K., et al. (1997).[1] Cyclo(dipeptide)s as Low Molecular-Mass Gelling Agents to Harden Organic Fluids.[1] Journal of the Chemical Society, Chemical Communications, 1997, 429-430.[1] Link

  • Ortuño, R. M., et al. (2007).[1][4] Self-Assembly of a Cyclobutane

    
    -Tetrapeptide to Form Nanosized Structures.[1][4] Organic Letters, 9(18), 3643–3645.[1][4] Link[1]
    
  • Escuder, B., & Miravet, J. F. (2006).[1] Cyclobutane-Based Bisamide Organogelators: The Effect of Chirality and Structure on Self-Assembly. Langmuir, 22(14), 6336–6343.[1] Link[1]

  • Feringa, B. L., et al. (2004).[1] The Art of Building with Bis-Urea Interferons. Chemistry – A European Journal, 10(1), 36-50.[1] Link[1]

Sources

Cyclopentane-1,3-dicarboxamide as a building block for bioactive molecules

[1]

Core Philosophy: The "Molecular Clamp" Effect

The this compound scaffold is not merely a linker; it is a stereochemical vector engine .[1] Unlike flexible alkyl chains, the cyclopentane ring restricts the conformational entropy of attached pharmacophores. Unlike aromatic rings (benzene), it allows for "puckering" (envelope conformations) that can fine-tune the vector angle between two substituents.[1]

Stereochemical Criticality

The biological activity of this scaffold is almost exclusively driven by the cis-1,3-configuration .[1]

  • Cis-isomer (Meso): Projects both amide substituents to the same face of the ring, mimicking the

    
     and 
    
    
    or
    
    
    residues in a peptide
    
    
    -turn or
    
    
    -turn.[1] This is the "active" conformation for most GPCR targets (e.g., CCR2).[1]
  • Trans-isomer (Chiral): Projects substituents in opposite directions, often used to span linear distances but less effective for pocket-binding ligands.[1]

Case Study: CCR2 Antagonists

The most authoritative application of this scaffold is in the design of Chemokine Receptor 2 (CCR2) antagonists. High-affinity binding requires a "U-shape" or "kinked" conformation to fit the orthosteric pocket of the 7TM receptor.[1]

  • Mechanism: The cis-1,3-dicarboxamide core locks two hydrophobic/aromatic domains (attached to the amide nitrogens) into a proximity that mimics the endogenous chemokine ligand's turn region.

  • SAR Insight: Research indicates that the cis-configuration provides a specific vector angle (

    
     60-90° depending on puckering) that maximizes 
    
    
    -stacking interactions within the receptor, a feat difficult to achieve with cyclohexane (chair form) or linear linkers.[1]
Visualization: Pharmacophore Vector Alignment

The following diagram illustrates how the scaffold translates chemical inputs into biological function.

Gcluster_0Design LogicStartcis-1,3-Cyclopentanedicarboxylic AcidScaffoldScaffold Puckering(Envelope Conformation)Start->Scaffold Synthetic InputVectorVector Alignment(Substituents on same face)Scaffold->Vector Entropy ReductionTargetGPCR Binding Pocket(CCR2 / NK1)Vector->Target High Affinity Binding

Caption: The cis-1,3-cyclopentane core acts as an entropy-reducing scaffold, pre-organizing pharmacophores for receptor binding.

Experimental Protocols

Protocol A: Stereoselective Synthesis via Desymmetrization

Objective: Synthesize a non-symmetric cis-1,3-dicarboxamide library member.[1] Challenge: The starting material (cis-1,3-cyclopentanedicarboxylic acid) is a meso compound.[1] To attach two different amines (


1
Materials
  • Starting Material: cis-1,3-Cyclopentanedicarboxylic acid (CAS: 876-05-1).[1][2]

  • Reagents: Acetic anhydride, DMAP, DCM, Amine 1, Amine 2, HATU, DIPEA.

Step-by-Step Methodology
  • Anhydride Formation (Activation):

    • Dissolve cis-1,3-cyclopentanedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq).

    • Reflux at 140°C for 3 hours.

    • Concentrate in vacuo to remove excess acetic anhydride.[1]

    • Result:cis-3-oxabicyclo[3.2.1]octane-2,4-dione (The bicyclic anhydride).[1] This step "locks" the cis stereochemistry.[1]

  • Desymmetrization (First Amide Bond):

    • Dissolve the crude anhydride in anhydrous DCM (0.2 M).

    • Cool to 0°C. Add Amine 1 (

      
      , 1.0 eq) and DMAP (0.1 eq).[1]
      
    • Stir at RT for 4 hours. The anhydride ring opens.[1]

    • Workup: Acid/Base extraction.[1] The product is a hemi-acid (one amide, one carboxylic acid).[1]

    • Note: The cis relationship is preserved because the anhydride bridge forces it.[1]

  • Second Amide Coupling (Library Diversification):

    • Dissolve the hemi-acid in DMF.[1]

    • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 10 mins to activate.

    • Add Amine 2 (

      
      , 1.1 eq).[1]
      
    • Stir at RT for 12 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: Data Analysis of Scaffold Efficacy

When evaluating this scaffold, solubility and metabolic stability are key metrics compared to aromatic analogs.[1]

Comparative Data: Cyclopentane vs. Benzene Scaffolds

Metriccis-Cyclopentane-1,3-diamideIsophthalamide (Benzene-1,[1]3)Mechanism of Difference
Solubility (pH 7.4) High (>100 µM typical)Low (<10 µM typical)Cyclopentane breaks planarity, disrupting crystal lattice energy.[1]
LogP Lower (More Polar)Higher (Lipophilic)Saturation (

carbons) increases fraction of

(Fsp3).[1]
Metabolic Stability ModerateHighCyclopentane ring is susceptible to P450 hydroxylation; may require fluorination to block.[1]
Vector Angle ~70° - 90° (Flexible)120° (Rigid)Ring puckering allows induced fit.[1]
Visualization: Synthetic Workflow

This diagram outlines the desymmetrization pathway described in Protocol A.

SynthesisAcidcis-1,3-Cyclopentanedicarboxylic AcidAnhydrideBicyclic Anhydride(Activated Core)Acid->AnhydrideCyclizationHemiAcidHemi-Acid Intermediate(Mono-amide)Anhydride->HemiAcidRing OpeningFinalAsymmetriccis-1,3-DicarboxamideHemiAcid->FinalCouplingR1Ac2O, RefluxR2Amine 1, DMAPR3Amine 2, HATU

Caption: Stepwise desymmetrization allows the installation of two distinct pharmacophores while maintaining cis-stereochemistry.

Troubleshooting & Optimization

  • Epimerization Risk: Avoid strong bases (e.g., NaH) and high heat during the second coupling step, as the cis-isomer is thermodynamically less stable than the trans-isomer. Use HATU/DIPEA at room temperature.[1]

  • Solubility: If the final dicarboxamide is insoluble, consider introducing a solubilizing group (morpholine, piperazine) on one of the amide nitrogens.

  • Analysis: 1H NMR is diagnostic.[1] The ring protons of the cis-isomer typically show distinct multiplet patterns compared to the trans-isomer due to symmetry (or lack thereof in asymmetric derivatives) and shielding effects.[1]

References

  • Cherney, R. J., et al. (2008).[1][3] "Discovery of Disubstituted Cyclohexane- and Cyclopentane-Based CCR2 Antagonists: Effect of Ring Size and Stereochemistry on Potency."[1] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.).[1] "cis-Cyclopentane-1,3-dicarboxylic acid Product Page." [1]

  • ChemicalBook. (2025).[1] "cis-1,3-Cyclopentanedicarboxylic acid Properties and Suppliers."

  • PubChem. (n.d.).[1] "Compound Summary: cis-1,3-Cyclopentanedicarboxylic acid."

  • Xia, M., et al. (2009).[1] "Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist."[1] ACS Medicinal Chemistry Letters. [1]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Cyclopentane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-13-ISO-001 Topic: Troubleshooting stereocontrol and epimerization during the synthesis of Cyclopentane-1,3-dicarboxamide. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Thermodynamic Trap

Welcome to the technical support center. If you are accessing this guide, you are likely observing inconsistent diastereomeric ratios (dr) or struggling to isolate the pure cis or trans isomer of this compound.

The Core Problem: Unlike cyclohexane derivatives, where the trans-1,3-diequatorial conformation is often accessible, the cyclopentane ring is highly flexible (pseudorotation). In 1,3-disubstituted cyclopentanes, the cis isomer is generally thermodynamically more stable because it allows both substituents to adopt pseudo-equatorial positions in the envelope conformation. The trans isomer forces one substituent into a pseudo-axial orientation, introducing strain.

This creates two distinct challenges:

  • If you want the trans isomer: You are fighting thermodynamics. Any basic conditions during amidation will drive the system toward the cis form (epimerization).

  • If you want the cis isomer: While thermodynamically favored, the activation of the carboxylic acid lowers the barrier for proton abstraction, leading to "leakage" into the trans isomer if the coupling is sluggish.

This guide provides a self-validating workflow to lock stereochemistry before, during, and after the coupling event.

Module 1: The Pre-Synthesis "Stereo-Lock"

Objective: Ensure your starting material (Cyclopentane-1,3-dicarboxylic acid) is isomerically pure before attempting amidation.

The Anhydride Filter Protocol

The most robust method to guarantee cis-geometry is the formation of the cyclic anhydride. The cis-1,3-diacid can form a bicyclic anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione). The trans-diacid cannot form a monomeric intramolecular anhydride due to extreme ring strain; it forms polymeric intermolecular anhydrides instead.

Workflow Diagram: The Anhydride Purification Loop

AnhydrideFilter cluster_legend Mechanism Start Crude 1,3-Diacid Mixture (Cis/Trans) Reaction Reflux in Acetic Anhydride (110°C, 3h) Start->Reaction Evap Evaporate Volatiles (Remove AcOH) Reaction->Evap Solubility Dissolve in Cold Toluene/Hexane Evap->Solubility Decision Is it Soluble? Solubility->Decision CisPath Soluble Fraction: Cis-Anhydride Decision->CisPath Yes TransPath Insoluble Polymer: Trans-Oligomers Decision->TransPath No Hydrolysis Mild Hydrolysis or Direct Amidation CisPath->Hydrolysis Info Only Cis-1,3 stereochemistry allows ring closure to bicyclic anhydride.

Caption: The Anhydride Filter utilizes the geometric constraints of the cyclopentane ring to physically separate cis precursors from trans impurities.

Protocol 1.1: Anhydride Formation (Cis-Enrichment)
  • Reagents: Suspend crude cyclopentane-1,3-dicarboxylic acid (1.0 equiv) in Acetic Anhydride (5.0 equiv).

  • Reaction: Reflux (140°C bath) for 2-4 hours. Monitor by TLC (the diacid spot will disappear; a less polar anhydride spot appears).

  • Workup: Concentrate in vacuo to remove acetic acid and excess acetic anhydride.

  • Purification: Triturate the residue with cold toluene or hexane.

    • The Solution: Contains pure cis-anhydride.

    • The Solid: Contains trans-oligomers.

  • Validation: 1H NMR of the soluble fraction should show a simplified spectrum (meso compound) compared to the crude.

Module 2: Amidation & Preventing Epimerization

Objective: Couple the amine without scrambling the stereocenter.

The Mechanism of Failure: When you activate a carboxylic acid (e.g., with HATU or EDC), the


-proton becomes highly acidic (pKa drops from ~24 to ~17). If you use a tertiary base (TEA, DIPEA) to deprotonate your amine salt, that base can also abstract the 

-proton, forming a planar enolate. Reprotonation destroys your stereochemistry.
Troubleshooting Guide: Coupling Conditions
SymptomProbable CauseCorrective Action
High cis content (when trans desired) Thermodynamic equilibration via enolization.Switch to Mixed Anhydride Method: Use Isobutyl chloroformate (IBCF) / NMM at -15°C. This is faster and less prone to racemization than HATU/DIEA.
50:50 Mixture (Racemization) Over-activation or excess base.Reduce Base: Use exactly 1.0 equiv of base for the amine salt. Do not use base for the activation step if using carbodiimides (EDC/NHS).
Low Yield Steric hindrance of the 1,3-positions.Desymmetrization: React the cis-anhydride (from Module 1) with the amine directly. This opens the ring to the mono-amide/mono-acid without any coupling reagents, preserving stereochemistry 100%.
Protocol 2.1: The "Safe" Ring-Opening Amidation (For Cis-Diamides)

This method avoids activation reagents entirely for the first amide bond, guaranteeing retention of configuration.

  • Dissolution: Dissolve cis-cyclopentane-1,3-dicarboxylic anhydride (1.0 equiv) in dry THF.

  • Addition: Add the amine (R-NH2, 1.05 equiv) dropwise at 0°C. Do not add base.

  • Reaction: Stir at RT for 2 hours. The product (Mono-acid/Mono-amide) often precipitates.

  • Second Coupling: To convert the remaining carboxylic acid to an amide:

    • Suspend the mono-acid in DMF.

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir 15 min.

    • Add the second portion of amine (1.1 equiv).

    • Critical: If the amine is a free base, add NO tertiary amine (DIEA/TEA) . If the amine is a salt, add only enough base to neutralize the salt, not the reaction mixture.

Module 3: Purification & Analysis

Objective: Separate isomers if scrambling occurred.

Solubility Profiles

Cyclopentane-1,3-dicarboxamides exhibit distinct hydrogen-bonding networks.

  • Cis-Isomer: Often forms intramolecular H-bonds (if substituents allow), making it slightly more soluble in non-polar solvents.

  • Trans-Isomer: Cannot H-bond intramolecularly; forms strong intermolecular lattice networks. Often significantly less soluble and higher melting.

Analytical Differentiation (NMR)

You must validate your product using 1H NMR. Do not rely solely on LCMS (mass is identical).

  • Symmetry:

    • Cis (Meso): If R groups are identical, the molecule has a plane of symmetry. The ring protons will appear simpler (fewer signals).

    • Trans (C2): Also has symmetry (C2 axis), but the magnetic environment of the methylene protons often differs significantly due to ring puckering.

  • Key Signal: Look at the C2-methylene protons (between the amides).

    • In cis, these protons are diastereotopic (one faces "up" towards amides, one "down"). They often split widely (

      
       ppm).
      
    • In trans, the environment is more averaged or distinct depending on the specific twist conformation.

FAQ: Common User Issues

Q: I need the trans-isomer, but the anhydride route gives me cis. What do I do? A: You must perform a thermal equilibration on the diester before hydrolysis.

  • Synthesize the dimethyl ester of the mixture.[1]

  • Treat with NaOMe in MeOH (catalytic) at reflux. This equilibrates the mixture to the thermodynamic minimum.

  • Wait... for 1,3-cyclopentanes, cis is thermodynamic!

    • Correction: If you absolutely need trans, you cannot rely on thermodynamic equilibration. You must use a stereospecific synthesis, such as the Perkin Alicyclic Synthesis (Malonate + 1,3-dibromopropane) and separate the isomers at the diacid stage via fractional crystallization from water (Trans is usually less soluble). Once isolated, couple using IBCF/NMM at -20°C to prevent epimerization.

Q: My reaction turns black/dark with HATU. A: This indicates extensive base-mediated decomposition or polymerization. Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is milder, has lower epimerization rates, and the byproducts are water-soluble.

Q: Can I use Norbornene as a starting material? A: Yes. Oxidative cleavage of Norbornene (using


 or 

) yields pure cis-cyclopentane-1,3-dicarboxylic acid . This is the superior route for generating the cis scaffold.

References

  • Stereocontrol in Cyclopentanes: Allinger, N. L., et al. "Conformational Analysis. LXIV. Calculation of the Structures and Energies of 1,3-Disubstituted Cyclopentanes." Journal of the American Chemical Society, vol. 104, no. 10, 1982.[2] Link

  • Epimerization Mechanisms: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6557–6602. Link

  • Norbornene Cleavage Route: Carlsen, P. H. J., et al. "A Greatly Improved Procedure for Ruthenium Tetroxide Catalyzed Oxidations of Organic Compounds." The Journal of Organic Chemistry, vol. 46, no. 19, 1981, pp. 3936–3938. Link

  • Mixed Anhydride Method: Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, vol. 86, no. 9, 1964. Link

Sources

Troubleshooting poor solubility of Cyclopentane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of Cyclopentane-1,3-dicarboxamide

  • Status: Active

  • Topic: Troubleshooting "Brick Dust" Solids & Amide Solubility

Introduction: The "Brick Dust" Challenge

If you are reading this, you are likely staring at a flask containing a white solid that refuses to dissolve in Dichloromethane, Ethyl Acetate, or Ether, and perhaps only sparingly in Methanol.[1] You are dealing with This compound , a molecule that exhibits classic "brick dust" behavior.[1][2]

This guide is not a generic list of solvents. It is a mechanistic breakdown of why this molecule resists solvation and how to overcome the thermodynamic barrier created by its crystal lattice.

Part 1: The Mechanistic Barrier (The "Why")

Q: Why is this small molecule (MW ~156 g/mol ) so insoluble in standard organic solvents?

A: The issue is not lipophilicity; it is Lattice Energy . this compound possesses two primary amide groups (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) attached to a semi-rigid cyclopentane ring.[2] Primary amides are both strong Hydrogen Bond Donors (2 protons) and Acceptors (1 carbonyl oxygen).[1][2]

When these molecules pack in a solid state, they form an extensive, interlocking 3D network of intermolecular hydrogen bonds.[1][2] To dissolve the solid, your solvent must pay an energetic penalty to break these H-bonds (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) that is higher than the energy released by forming new interactions with the solvent (

).
  • Non-polar solvents (DCM, Hexane): Cannot break the H-bonds.[1][2]

  • Protic solvents (MeOH, Water): Can compete for H-bonds but often struggle against the hydrophobic cyclopentane backbone.[1][2]

Visualizing the Solubility Barrier

SolubilityMechanism cluster_solvents Solvent Interaction Types SolidState Solid State (Crystal Lattice) EnergyBarrier Thermodynamic Barrier (Breaking H-Bonds) SolidState->EnergyBarrier Requires Heat/Energy Solvation Solvated State (Solution) EnergyBarrier->Solvation Successful if Solvent Interaction > Lattice Energy DCM DCM/EtOAc: Too weak to break lattice DCM->EnergyBarrier Fails DMSO DMSO/DMF: Strong Dipole disrupts lattice DMSO->EnergyBarrier Succeeds

Figure 1: The thermodynamic pathway of dissolution.[1] Solubility is a competition between solvent-solute interactions and solute-solute lattice forces.[1][2]

Part 2: Solvent Selection Strategy

Q: What solvents actually work?

Do not waste time with low-polarity solvents.[1][2] You need solvents with high dielectric constants and strong H-bond accepting capabilities.[2]

Solvent ClassSpecific SolventSolubility RatingOperational Note
Dipolar Aprotic DMSO, DMF, NMP High Best for reactions.[1][2] Hard to remove (high BP).
Dipolar Aprotic (Green) Cyrene™, 4-Formylmorpholine High Sustainable alternatives to DMF/NMP [1, 4].[1][2]
Protic (Hot) Methanol, Ethanol Moderate Requires reflux.[1][2] Good for recrystallization.[2]
Binary Mixtures MeCN : Water (9:1) Good The water disrupts H-bonds; MeCN solvates the ring.
Chlorinated DCM, Chloroform Poor Ineffective unless functionalized/protected.[1][2]

Part 3: Troubleshooting Protocols

Scenario A: "I need to purify the crude reaction mixture."

Issue: The product is a solid mixed with impurities, but standard silica columns (DCM/MeOH) are failing because the compound streaks or precipitates on the column.

Protocol: The "Crash and Filter" Method Instead of chromatography, exploit the "brick dust" property to your advantage.

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot DMF or DMSO (approx. 80°C).

  • Precipitation: Slowly add the hot solution dropwise into a vigorously stirring beaker of ice-cold water (ratio 1:10 organic to water).

    • Why? The water acts as an anti-solvent. The hydrophobic cyclopentane ring forces the molecule out of solution, while polar impurities (salts, unreacted amines) often stay in the aqueous phase.

  • Filtration: Filter the resulting precipitate via vacuum filtration.[2]

  • Wash: Wash the cake with water (to remove DMF) and then cold diethyl ether (to remove non-polar organic impurities).

  • Drying: Dry under high vacuum at 40°C to remove trace water.[2]

Scenario B: "I need to run an NMR, but it precipitates in the tube."

Issue: You see a suspension in CDCl3 or MeOD.

Protocol:

  • Switch Solvent: Use DMSO-d6 .[2] It is the gold standard for diamides.

  • Heat: If signals are broad (indicating aggregation), heat the NMR probe to 323 K (50°C) . This breaks the H-bonding dimers/oligomers and sharpens the peaks.

Scenario C: "I need to use it in a reaction, but it won't dissolve."

Issue: You are trying to alkylate or reduce the amide, but it remains a solid at the bottom of the flask.

Protocol: Heterogeneous Reaction Optimization You do not always need a homogeneous solution.[2]

  • Particle Size: Grind the starting material into a fine powder using a mortar and pestle.[2] Surface area is key.[2]

  • Solvent: Use THF or Dioxane .[2] Even if solubility is low, as the dissolved molecules react, the equilibrium will pull more solid into solution (Le Chatelier’s principle).[1]

  • Catalyst: If doing a coupling, add a solubilizing base like LiCl (Lithium Chloride).[2]

    • Mechanism:[1][2][3][4][5] Li+ ions coordinate to the amide oxygens, disrupting the intermolecular H-bonds and increasing solubility in THF/DMAc by up to 10-fold [2].

Part 4: The Decision Tree (Workflow)

Follow this logic flow to determine the best handling method for your specific goal.

HandlingWorkflow Start Goal: Handle this compound Decision1 What is the objective? Start->Decision1 Purification Purification Decision1->Purification Analysis Analysis (NMR/LCMS) Decision1->Analysis Reaction Further Reaction Decision1->Reaction Recryst Recrystallization (Solvent: Hot MeOH or MeCN/H2O) Purification->Recryst High Purity Needed CrashOut Aqueous Crash-out (Dissolve in DMSO -> Pour into Water) Purification->CrashOut Bulk Crude Cleanup NMR Use DMSO-d6 + Heat (50°C) Analysis->NMR Soluble Use Dipolar Aprotic (DMF/NMP/Cyrene) Reaction->Soluble Homogeneous Preferred Insoluble Heterogeneous Cond. (Fine Grind + THF + LiCl) Reaction->Insoluble Solubility Impossible

Figure 2: Operational decision tree for selecting the correct solvent system based on experimental intent.

References

  • Sherwood, J., et al. (2014).[2] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[2] Link

  • Holló, B., et al. (2024).[1][2] "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding." Crystals. Link[1][2]

  • Biopharmaceutical Classification System (BCS). "Solubility of Amides and Hydrogen Bonding Mechanisms." Journal of Medical and Health Studies.[2][6] Link

  • Byrne, F., et al. (2018).[1][2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • PubChem. "cis-1,3-Cyclopentanedicarboxylic acid (Precursor Data)." National Library of Medicine.[2] Link[1][2]

Sources

Improving the crystallinity of Cyclopentane-1,3-dicarboxamide for X-ray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Achieving X-ray quality single crystals of Cyclopentane-1,3-dicarboxamide presents a unique set of challenges compared to its aromatic counterparts. Unlike planar benzene derivatives, the cyclopentane ring adopts a non-planar "envelope" or "twist" conformation, leading to conformational disorder if the lattice energy is not strictly controlled. Furthermore, the strong hydrogen-bonding potential of the diamide motif often leads to rapid precipitation of microcrystalline powder rather than the slow growth required for single crystals.

This guide provides a systematic approach to overcoming these barriers, moving beyond standard "trial and error" to a rational design of crystallization experiments.

Part 1: Pre-Crystallization Assessment (The "Isomer Trap")

Before attempting crystallization, you must validate the stereochemical purity of your sample. This compound exists as two diastereomers:

  • Cis-isomer (meso): Both amide groups are on the same face of the ring.

  • Trans-isomer (chiral pair): Amide groups are on opposite faces.

Critical Warning: Synthetic routes starting from 1,3-cyclopentanedicarboxylic acid often yield a mixture of cis and trans isomers. A mixture of diastereomers will almost never yield high-quality single crystals because they disrupt each other's packing networks.

Diagnostic Protocol: 1H-NMR Verification
  • Solvent: DMSO-d6 (Amides have poor solubility in CDCl3).

  • Check: Inspect the ring proton signals (1.5 - 2.5 ppm).

    • Sharp, distinct multiplets: Indicates a pure isomer.

    • Complex, overlapping multiplets: Indicates a mixture.

  • Action: If a mixture is detected, separate isomers via flash chromatography (using a polar mobile phase like DCM:MeOH) or fractional recrystallization from water/ethanol before proceeding.

Part 2: Solvent System Selection

Amides are notorious for high solubility in dipolar aprotic solvents (DMSO, DMF) and very low solubility in non-polar solvents. For this specific molecule, we utilize a "Golden Triangle" approach to balance solubility with volatility.

Recommended Solvent Systems
MethodSolvent (Good Solubility)Anti-Solvent (Poor Solubility)Mechanism
Vapor Diffusion DMF or DMSO Diethyl Ether or Acetone Ether diffuses into the DMF, slowly lowering solubility.
Slow Cooling Methanol / Water (80:20)N/AHigh temp solubility drops significantly upon cooling.
Evaporation Ethanol / Acetonitrile N/AOnly for pure isomers; risks "skin" formation.

Part 3: Advanced Experimental Protocols

Protocol A: The "Sitting Drop" Vapor Diffusion (Recommended)

Best for: Small amounts of material (<20 mg) and avoiding rapid precipitation.

  • Prepare the Solution: Dissolve 15 mg of this compound in 0.5 mL of DMF .

    • Tip: If the solution is cloudy, filter it through a 0.2 µm PTFE syringe filter. Dust acts as a nucleation site for showers of microcrystals.

  • Setup the Reservoir: In a sealed chamber (or a small jar), place 2 mL of Diethyl Ether .

  • The Drop: Place the DMF solution in a small glass vial or a sitting drop well inside the jar. Do not let the liquids touch.

  • Seal & Wait: Cap the jar tightly. Store at 20°C in a vibration-free environment.

    • Timeline: Crystals should appear in 3–7 days.

    • Why this works: Ether has a high vapor pressure and diffuses into the DMF drop. This slowly increases the supersaturation, allowing the amide H-bond network (R2,2(8) motifs) to organize slowly into a lattice.

Protocol B: Gel Crystallization (For Twinning Issues)

Best for: Preventing twinning or when crystals grow too fast.

  • Gel Preparation: Prepare a 1% agarose gel in hot water.

  • Loading: While the gel is liquid (but cooling, ~45°C), dissolve your compound into it.

  • Setting: Allow the gel to solidify in a narrow tube (NMR tube works well).

  • Layering: Carefully layer a solvent (like Methanol) on top of the gel.

  • Mechanism: The gel network suppresses convection currents and slows down the diffusion of molecules to the growing crystal face, significantly reducing defects and twinning.

Part 4: Troubleshooting Decision Logic

Use the following logic flow to diagnose failures in your crystallization attempts.

Crystallization_Logic Start Observation after 5 Days Clear Solution remains clear Start->Clear Powder Precipitate / Powder Start->Powder Oil Oiling Out Start->Oil Crystals Crystals Present Start->Crystals Scratch Action: Scratch glass with needle (induce nucleation) Clear->Scratch Conc Action: Increase conc. or switch to more volatile anti-solvent Clear->Conc Dilute Cause: Supersaturation too high Action: Dilute 2x and retry Powder->Dilute Temp Cause: Temp shock Action: Insulate vessel Powder->Temp Purity Cause: Impurity/Isomer Mix Action: Re-purify (Chromatography) Oil->Purity Solvent Cause: Solvent too polar Action: Add 5% non-polar cosolvent Oil->Solvent Check Check under Polarizer Crystals->Check Good Sharp Extinction: Harvest for XRD Check->Good Bad No Extinction (Amorphous) or Twinning Check->Bad

Figure 1: Decision matrix for troubleshooting crystallization outcomes based on visual inspection.

Part 5: Frequently Asked Questions (FAQ)

Q1: My crystals look like "needles" and diffract poorly. Why? A: Needles often indicate that growth is too fast in one dimension, a common trait of amides forming hydrogen-bonded chains [1].

  • Fix: Switch to a "Slower" solvent system. If using MeOH/Ether, switch to DMF/Ether. The higher viscosity of DMF slows down molecular diffusion, often forcing the crystal to grow in width as well as length.

Q2: Can I use water as a solvent? A: While this compound has some water solubility, water often binds into the lattice, forming a hydrate .

  • Implication: Hydrates are often less stable under the X-ray stream (losing water and cracking). Unless you specifically want the hydrate, use anhydrous organic solvents (dry DMF/DMSO).

Q3: The sample "oils out" instead of crystallizing. What is happening? A: "Oiling out" represents a liquid-liquid phase separation (LLPS) before crystallization [2]. This usually means your anti-solvent was added too quickly or the concentration is too high.

  • Fix: Re-dissolve the oil by heating slightly. Add a "bridging solvent" (like Ethanol) that is miscible with both your good solvent and anti-solvent to lower the interfacial tension.

Q4: How do I handle the "envelope" disorder of the cyclopentane ring? A: The cyclopentane ring is flexible. If your data shows high thermal parameters (disorder) in the ring carbons, try collecting data at 100 K (cryogenic cooling) . This "freezes" the ring into a single low-energy conformation, significantly improving the resolution.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019.

  • Nangia, A. (2002). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595–604.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (General Reference for Amide Motifs).

Validation & Comparative

A Comprehensive Guide to the Comparative Analysis of Cyclopentane-1,3-dicarboxamide and its Dicarboxylic Acid Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the nuanced interplay of a molecule's functional groups dictates its ultimate pharmacokinetic and pharmacodynamic profile. The strategic substitution of a carboxylic acid with an amide is a common tactic to modulate properties such as solubility, membrane permeability, and metabolic stability. This guide provides a detailed comparative analysis of Cyclopentane-1,3-dicarboxylic acid and its corresponding dicarboxamide analog, offering both established data and a framework for their experimental comparison to inform rational drug design.

Introduction: The Rationale for Amide Substitution

The carboxylic acid functional group, while often crucial for target binding through hydrogen bonding and ionic interactions, can also impart undesirable characteristics to a drug candidate, such as poor membrane permeability and rapid metabolism. The conversion to an amide functional group can mitigate these issues. Amides are generally less acidic, more metabolically stable, and can still participate in hydrogen bonding, making them an attractive alternative in drug design. This guide will explore the known properties of cyclopentane-1,3-dicarboxylic acid and provide a detailed protocol for the synthesis and characterization of its dicarboxamide analog, enabling a direct and robust comparison.

Cyclopentane-1,3-dicarboxylic Acid: A Profile

Cyclopentane-1,3-dicarboxylic acid is a cyclic dicarboxylic acid that can exist as cis and trans isomers. Its properties are influenced by the spatial arrangement of the two carboxylic acid groups.

Physicochemical Properties

A summary of the known physicochemical properties of cis-Cyclopentane-1,3-dicarboxylic acid is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
Melting Point121 °C[1]
Boiling Point243.22 °C (rough estimate)[1]
pKa₁4.26[1]
pKa₂5.51[1]
SolubilitySlightly soluble in water and chloroform (when heated)[1]
Synthesis of Cyclopentane-1,3-dicarboxylic Acid

Several synthetic routes to cyclopentane-1,3-dicarboxylic acid have been reported. One common method involves the alkylation of diethyl malonate with 1,3-dibromopropane, followed by cyclization and hydrolysis[2].

Cyclopentane-1,3-dicarboxamide: Synthesis and Characterization

Proposed Synthesis of this compound

A reliable method for the synthesis of dicarboxamides from their corresponding dicarboxylic acids involves a two-step process via the formation of an acid chloride intermediate. This method is generally high-yielding and avoids the harsh conditions that can be required for direct amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of Cyclopentane-1,3-dicarbonyl dichloride

  • To a solution of cyclopentane-1,3-dicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

  • Dissolve the crude cyclopentane-1,3-dicarbonyl dichloride in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of aqueous ammonia (excess) dropwise.

  • Stir the reaction mixture vigorously for 1-2 hours at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices: The use of oxalyl chloride provides a clean and efficient conversion to the acid chloride with volatile byproducts. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride. The subsequent amidation is carried out at low temperature to control the exothermicity of the reaction.

Comparative Experimental Workflow

To provide a comprehensive comparison, a series of experiments should be conducted to determine the key physicochemical and biological properties of both the dicarboxylic acid and the newly synthesized dicarboxamide.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison Synthesis_Acid Synthesis of Cyclopentane-1,3-dicarboxylic acid Purification Purification (Recrystallization/Chromatography) Synthesis_Acid->Purification Synthesis_Amide Synthesis of this compound Synthesis_Amide->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Solubility Aqueous Solubility (pH-dependent) Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa LogP LogP/LogD Measurement (Shake-flask method) Characterization->LogP Stability Chemical & Metabolic Stability Assays Characterization->Stability Permeability Cell Permeability (e.g., PAMPA, Caco-2) Characterization->Permeability Target_Binding Target Binding Affinity (if applicable) Characterization->Target_Binding In_vitro_ADME In vitro ADME Profiling Characterization->In_vitro_ADME Data_Analysis Comparative Data Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Stability->Data_Analysis Permeability->Data_Analysis Target_Binding->Data_Analysis In_vitro_ADME->Data_Analysis SAR Structure-Activity Relationship (SAR) Assessment Data_Analysis->SAR

Caption: Comparative Experimental Workflow

Detailed Experimental Protocols

1. Aqueous Solubility Determination

  • Method: Equilibrium shake-flask method.

  • Protocol:

    • Add an excess of the compound to a series of buffers with varying pH values (e.g., 2, 5, 7.4, 9).

    • Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

  • Rationale: This method provides the thermodynamic solubility of the compound at different pH values, which is critical for predicting its behavior in the gastrointestinal tract and bloodstream.

2. pKa Determination

  • Method: Potentiometric titration.

  • Protocol:

    • Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) if necessary.

    • Titrate the solution with a standardized solution of NaOH, monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added and determine the pKa from the inflection point(s) of the titration curve.

  • Rationale: The pKa value is essential for understanding the ionization state of the molecule at physiological pH, which influences its solubility, permeability, and target interactions. Simple amides are generally neutral with pKa values around 17, while carboxylic acids are acidic.

3. LogP/LogD Measurement

  • Method: Shake-flask method.

  • Protocol:

    • Prepare a solution of the compound in a biphasic system of n-octanol and a buffer of a specific pH (e.g., 7.4 for LogD).

    • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

    • After separation of the layers, determine the concentration of the compound in each phase by a suitable analytical method.

    • Calculate LogP (for the neutral species) or LogD (at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Rationale: LogP and LogD are measures of the lipophilicity of a compound, which is a key predictor of its ability to cross cell membranes.

Expected Differences and Implications for Drug Development

Based on the general principles of medicinal chemistry, the following differences between cyclopentane-1,3-dicarboxylic acid and its dicarboxamide analog can be anticipated:

PropertyCyclopentane-1,3-dicarboxylic acidThis compoundImplication for Drug Development
Acidity Acidic (pKa ~4-6)Neutral (pKa of N-H ~17)The dicarboxamide will be uncharged at physiological pH, potentially leading to improved membrane permeability.
Solubility Higher aqueous solubility, especially at higher pH.Lower intrinsic aqueous solubility, less pH-dependent.Solubility of the dicarboxamide may need to be addressed through formulation strategies.
Lipophilicity (LogP) Lower LogP due to ionizable groups.Higher LogP due to the neutral amide groups.Increased lipophilicity of the dicarboxamide may enhance membrane permeability but could also increase non-specific binding and metabolic liability.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Acts as both a hydrogen bond donor and acceptor.Both compounds can participate in similar hydrogen bonding interactions with biological targets.
Metabolic Stability Potentially susceptible to phase II conjugation reactions.Generally more resistant to metabolic degradation.The dicarboxamide is expected to have a longer in vivo half-life.
Cell Permeability Lower passive diffusion due to its charged nature at physiological pH.Higher passive diffusion due to increased lipophilicity and neutrality.The dicarboxamide is likely to have better oral bioavailability.

Conclusion

The conversion of cyclopentane-1,3-dicarboxylic acid to its dicarboxamide analog represents a classic bioisosteric replacement strategy aimed at optimizing the drug-like properties of a molecule. While the dicarboxylic acid may be crucial for initial target engagement, the dicarboxamide offers the potential for improved membrane permeability, enhanced metabolic stability, and a more favorable pharmacokinetic profile. The experimental framework provided in this guide offers a systematic approach to synthesize and characterize the dicarboxamide analog and to perform a direct, data-driven comparison with its carboxylic acid precursor. This will enable researchers and drug development professionals to make informed decisions in the lead optimization process.

References

  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Perkin, W. H. Jr. J. Chem. Soc., Trans.1894, 65, 572-588.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Di, L., & Kerns, E. H. (2016).
  • Patrick, G. L. (2017). An introduction to medicinal chemistry. Oxford university press.
  • Avdeef, A. (2012).
  • Kerns, E. H., & Di, L. (2008).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

Sources

Comparative study of cis- and trans-Cyclopentane-1,3-dicarboxamide bioactivity

[1]

Executive Summary

Product Class: Conformational Restriction Scaffolds / Peptidomimetics Primary Application: Medicinal Chemistry (GPCR Ligands, Enzyme Inhibitors, Peptide Turn Mimics)[1]

This guide provides a technical comparison of the cis- and trans-isomers of Cyclopentane-1,3-dicarboxamide . In drug discovery, this scaffold acts as a critical "molecular caliper," used to rigidly position pharmacophores in 3D space.[2] The bioactivity differences between the isomers are driven almost exclusively by the vectorial alignment of the carboxamide groups: the cis-isomer typically mimics peptide

Key Finding: The cis-isomer is generally the bioactive conformer for targets requiring a "U-shaped" or chelating binding mode (e.g., Metabotropic Glutamate Receptors), whereas the trans-isomer is often utilized as a spacer to span distinct hydrophobic pockets.

Structural & Stereochemical Basis

To understand the bioactivity, one must first understand the spatial constraints imposed by the cyclopentane ring.

Featurecis-Isomer trans-Isomer
Stereochemistry Meso compound (plane of symmetry).[2]Chiral (

symmetry); exists as enantiomers (

/

).[2]
Vector Orientation Substituents project on the same face .Substituents project on opposite faces .
Inter-substituent Distance Proximal (~4–5 Å).[2]Distal (~6–7 Å).[2]
Peptidomimetic Role Mimics

-turns
(Type I/II).
Mimics extended

-sheets
.
Dipole Moment High (dipoles align).[2]Low (dipoles cancel).
Mechanism of Action: The "Lock" Effect

The cyclopentane ring has limited conformational flexibility compared to linear alkyl chains.[2]

  • Cis-Lock: Forces the two amide groups to converge, creating a high-density polar face.[2] This is ideal for bidentate binding to metal centers (in metalloenzymes) or bridging proximal receptor residues.[2]

  • Trans-Lock: Forces the amide groups to diverge.[2] This is used to probe the maximal length of a binding pocket without introducing the entropic penalty of a flexible chain.

Comparative Bioactivity Profile

Data synthesized from homologous 1,3-cyclopentane systems (e.g., ACPD, Dicarboxylates).[3]

Case Study: Metabotropic Glutamate Receptors (mGluRs)

The most authoritative data on this scaffold comes from the analog 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) , where the 1,3-dicarboxyl relationship dictates activity. The amide derivatives (dicarboxamides) often serve as prodrugs or desensitization-resistant analogs.[2]

Table 1: mGluR Agonist Potency Comparison
Target Receptorcis-Isomer Activity trans-Isomer Activity Bio-Outcome
Group I mGluRs (mGluR1/5)High Potency (EC

~ 5-10 µM)
Low/Inactivecis induces phosphoinositide hydrolysis.[2]
Group II mGluRs (mGluR2/3)Moderate PotencyHigh Potency trans is often more selective for Group II.[2]
Excitotoxicity High Lowcis isomer is associated with neurotoxicity at high doses due to broad activation.[2]

Critical Insight: The cis-isomer's ability to bring the two acidic/amide groups closer allows it to mimic the spatial arrangement of L-glutamate more effectively in the Group I binding pocket.

Application: Peptidomimetics & Protease Inhibition

In the design of protease inhibitors (e.g., HIV Protease, HCV NS3), the 1,3-dicarboxamide is used to replace the P1-P3 peptide backbone.

  • Cis-Preference: When the inhibitor must wrap around a catalytic water molecule or active site residue (e.g., the catalytic aspartates in HIV protease).[2]

  • Trans-Preference: Rare in active sites, but useful in designing inhibitors that span across solvent-exposed channels.[2]

Mechanistic Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by the cis-scaffold (acting as a Group I mGluR agonist) versus the trans-scaffold.

mGluR_Signalingcluster_ligandsLigand Scaffoldscluster_receptorsReceptorsCiscis-CyclopentanescaffoldmGluR1mGluR1/5(Gq-coupled)Cis->mGluR1High AffinitymGluR2mGluR2/3(Gi-coupled)Cis->mGluR2Moderate AffinityTranstrans-CyclopentanescaffoldTrans->mGluR1Low/No ActivityTrans->mGluR2Selective AgonismPLCPLC ActivationmGluR1->PLCcAMPcAMP InhibitionmGluR2->cAMPReducesIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+ReleaseIP3->Ca

Figure 1: Differential signaling activation by cis- and trans-1,3-cyclopentane scaffolds.[2] The cis-isomer predominantly drives Calcium mobilization via Gq pathways.[2]

Experimental Protocols

A. Synthesis & Separation Workflow

Because the cis and trans isomers have distinct physical properties, they can be separated without chiral chromatography (for the meso cis form).[2]

Protocol Step-by-Step:

  • Amidation: React Cyclopentane-1,3-dicarboxylic acid with SOCl

    
     (Reflux, 2h) to form the diacid chloride.
    
  • Coupling: Add amine of choice (R-NH

    
    ) in DCM/Et
    
    
    N at 0°C. Stir 4h.
  • Separation:

    • Cis-Isomer: typically more polar.[2] Elutes later on Normal Phase Silica (Hexane/EtOAc).[2]

    • Trans-Isomer: typically less polar.[2] Elutes earlier.

    • Self-Validation: Check melting points.[2][3] The trans-isomer usually has a significantly higher melting point due to better crystal packing symmetry.[2]

B. Functional Assay: Calcium Mobilization (FLIPR)

To validate the bioactivity of the cis-isomer (Group I mGluR activity).[2]

Materials:

  • HEK293 cells expressing mGluR5.[2]

  • Fluo-4 AM (Calcium indicator).[2]

  • Assay Buffer: HBSS + 20 mM HEPES.[2]

Method:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 60 min at 37°C.

  • Wash: Wash 3x with Assay Buffer to remove extracellular dye.[2]

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Injection: Inject cis- or trans-dicarboxamide (10 µM final).

  • Read: Monitor fluorescence for 120s.

  • Analysis: Calculate

    
    .
    
    • Success Criterion: The cis-isomer should elicit a rapid transient peak (Ca

      
       release).[2] The trans-isomer should show baseline response (unless the specific derivative targets Group II).[2]
      

WorkflowStartCrude Reaction Mixture(cis/trans mix)SepFlash Chromatography(SiO2, Hex/EtOAc)Start->SepCiscis-Isomer(Polar Fraction)Sep->CisTranstrans-Isomer(Non-polar Fraction)Sep->TransQCQC: 1H-NMR & Melting Point(Trans MP > Cis MP)Cis->QCTrans->QCAssayFLIPR Ca2+ Assay(Target: mGluR)QC->Assay

Figure 2: Separation and validation workflow for 1,3-dicarboxamide isomers.

ADME & Physical Properties

For drug development, the choice of isomer affects formulation and pharmacokinetics.[2]

Propertycis-Isomer trans-Isomer Implication
Water Solubility HigherLowercis is preferred for aqueous formulations; trans may require cosolvents.[2]
Crystal Packing Lower DensityHigh Densitytrans forms more stable crystals (better for solid dosage forms).[2]
Metabolic Stability ModerateHightrans is often more resistant to steric hydrolysis by amidases.[2]
LogP Lower (More Polar)Higher (More Lipophilic)trans generally has better passive membrane permeability.[2]

References

  • Curry, K., et al. (1990).[2] In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid. PubMed.[2] Link

  • Smolecule. (2023).[2][4] (1R,3S)-Cyclopentane-1,3-dicarboxylic acid: Structure and Applications. Smolecule.[2] Link[2]

  • Tamura, S., et al. (2011).[2] Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. Link

  • ResearchGate. (2023). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids. ResearchGate. Link

  • PubChem. (2025).[2] cis-1,3-Cyclopentanedicarboxylic acid Compound Summary. PubChem.[2] Link[2]

Cyclopentane-1,3-Scaffolds as Carboxylic Acid Isosteres: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cyclopentane-1,3-dione and Cyclopentane-1,3-dicarboxamide as bioisosteres for the carboxylic acid moiety.

Editorial Note: While your prompt specifies "this compound," the primary acidic isostere in this chemical class—capable of mimicking the pKa of a carboxylic acid—is the Cyclopentane-1,3-dione .[1] The dicarboxamide is a neutral isostere (similar to a primary amide). To ensure scientific integrity, this guide analyzes both: the Dione as the direct electrostatic mimic and the Dicarboxamide as the neutral hydrogen-bonding surrogate.

Executive Summary & Mechanism of Action

The carboxylic acid moiety (


) is a critical pharmacophore in drug design, often facilitating high-affinity electrostatic interactions (salt bridges). However, it frequently suffers from poor membrane permeability, rapid metabolic conjugation (glucuronidation), and idiosyncratic toxicity.

Cyclopentane-1,3-functionalized scaffolds offer a solution by constraining the geometry of the oxygen/nitrogen vectors to mimic the planar carboxylate, while modulating physicochemical properties.

  • Cyclopentane-1,3-dione (The Acidic Mimic): Operates via vinylogous acidity. The proton between the two carbonyls is highly acidic (

    
    ), allowing it to exist as a mono-anion at physiological pH, effectively mimicking the carboxylate ion (
    
    
    
    ) in both charge and shape.
  • This compound (The Neutral Mimic): Replaces the acidic center with neutral H-bond donor/acceptor groups. It is used to improve passive permeability by eliminating the negative charge while retaining the capacity to engage in bidentate hydrogen bonding.

Structural Comparison Logic

The following diagram illustrates the structural and electrostatic relationship between the parent carboxylic acid and these two isosteres.

IsostereComparison cluster_0 Pharmacological Outcome Carboxyl Carboxylic Acid (-COOH / -COO-) pKa: ~4.5 Charge: Anionic Dione Cyclopentane-1,3-dione (Acidic Isostere) pKa: ~4-5 Charge: Anionic (Resonance) Carboxyl->Dione Retains Acidity Mimics Planarity Prevents Glucuronidation Amide This compound (Neutral Isostere) pKa: >15 (Neutral) Charge: Neutral Carboxyl->Amide Removes Charge Improves Permeability Retains H-Bond Vectors Outcome1 Maintains Potency (Electrostatic) Dione->Outcome1 Outcome2 Enhances CNS/Cell Penetration Amide->Outcome2

Figure 1: Decision logic for selecting between Dione (acidic) and Dicarboxamide (neutral) scaffolds based on required physicochemical outcomes.[1][2]

Physicochemical Performance Comparison

The choice between the dione and the dicarboxamide depends strictly on whether the biological target requires an ionic interaction (salt bridge) or a neutral hydrogen bond network.

FeatureCarboxylic Acid (Reference)Cyclopentane-1,3-dione (Acidic Isostere)This compound (Neutral Isostere)
Acidity (

)
4.0 – 5.04.0 – 5.5 (Vinylogous acid)Neutral (Amide protons

)
Physiological State Anionic (

)
Anionic (Enolate resonance)Neutral
H-Bond Capacity 1 Donor / 2 Acceptors0 Donors / 2-3 Acceptors (Anion)4 Donors / 2 Acceptors
LogD (pH 7.4) Low (Hydrophilic)Low to ModerateHigh (Improved Lipophilicity)
Permeability (

)
Poor (Passive)ModerateHigh
Metabolic Liability Glucuronidation,

-oxidation
Resistant to GlucuronidationAmidase hydrolysis (slow)
Geometry Planar (

)
Planar Enol form (

)
Constrained non-planar (

ring)
Key Experimental Insight: The "Dione" Tautomerism

The cyclopentane-1,3-dione is unique because it exists in a rapid equilibrium between its keto and enol forms.[3] The enol form is stabilized by resonance, delocalizing the negative charge across the O-C-C-C-O system.

  • Data Point: In Thromboxane A2 receptor antagonists, replacing a terminal carboxylate with cyclopentane-1,3-dione maintained nanomolar affinity (

    
     comparable to parent), whereas neutral isosteres led to a loss of potency, confirming the necessity of the negative charge for that specific target [1].
    

Experimental Protocols

Protocol A: Synthesis of Cyclopentane-1,3-dione Derivatives

This workflow describes the synthesis of the acidic isostere from a dicarboxylic acid precursor.

Reagents:

  • Dimethyl 3-oxopentanedioate (or relevant 1,3-diester)

  • Base: Sodium Methoxide (NaOMe) or LDA

  • Solvent: Methanol or THF

Step-by-Step Methodology:

  • Dieckmann Condensation: Dissolve the starting diester in dry THF under

    
     atmosphere.
    
  • Cyclization: Cool to 0°C and slowly add 1.1 equivalents of NaOMe. Allow the reaction to warm to room temperature and stir for 4–12 hours. The intramolecular Claisen (Dieckmann) condensation forms the cyclopentane ring.

  • Decarboxylation (if needed): If the precursor was a tri-ester, hydrolysis (NaOH/H2O) followed by thermal decarboxylation (reflux in dilute HCl) yields the substituted cyclopentane-1,3-dione.

  • Purification: The product is acidic. Extract neutral impurities with organic solvent (EtOAc) from the basic aqueous phase. Then, acidify the aqueous phase to pH 2 and extract the dione product.

  • Validation: NMR will show characteristic enol protons (broad singlet,

    
     10–12 ppm) and rapid exchange.
    
Protocol B: Synthesis of this compound

This workflow targets the neutral isostere, often used to probe H-bond requirements.

Reagents:

  • Cyclopentane-1,3-dicarboxylic acid (cis/trans mixture or stereopure)

  • Coupling Agent: HATU or EDC/HOBt

  • Amine source: Ammonium chloride (

    
    ) or primary amine (
    
    
    
    )
  • Base: DIPEA

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of cyclopentane-1,3-dicarboxylic acid in DMF. Add 2.2 eq of DIPEA and 2.2 eq of HATU. Stir for 15 minutes to form the activated ester.

  • Amidation: Add 3.0 eq of

    
     (or specific amine). Stir at room temperature for 16 hours.
    
  • Workup: Dilute with EtOAc and wash sequentially with 1N HCl, saturated

    
    , and brine. (Note: Unlike the dione, this product is neutral and will remain in the organic layer during basic wash).
    
  • Stereochemical Control: If starting from a meso-anhydride, enzymatic desymmetrization (using lipases) can yield chiral mono-amides [2].

Biological Evaluation Workflow

To validate the isostere performance, a parallel screening workflow is required.

BioAssay cluster_tests Validation Cascade Compound Synthesized Isostere (Dione or Dicarboxamide) pKa pKa Determination (Potentiometric Titration) Compound->pKa PAMPA Permeability (PAMPA) vs Parent Acid Compound->PAMPA Binding Target Binding (Ki/IC50) (Radioligand/FRET) Compound->Binding Decision1 Classify: Acidic Isostere (Mimics -COO-) pKa->Decision1 If < 6.0 Decision2 Classify: Neutral Isostere (Mimics -CONH2) pKa->Decision2 If Neutral

Figure 2: Experimental workflow for validating the physicochemical classification of the isostere.

Data Interpretation Guide
  • High Potency + Low Permeability: Indicates the target requires a salt bridge (Dione preferred).

  • Maintained Potency + High Permeability: Indicates the target accepts H-bonding without charge (Dicarboxamide preferred).

  • Loss of Potency: The steric bulk of the cyclopentane ring (non-planar puckering) clashes with the binding pocket, or the vector of the carbonyls is incorrect.

References

  • Ballatore, C. et al. (2011).[4] Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.[1][5] Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.[1][5][4][6] Journal of Medicinal Chemistry, 54(19), 6969–6983.[4][6]

  • Ao, Y. F. et al. (2015).[7] Synthesis of Quaternary-Carbon-Containing and Functionalized Enantiopure Pentanecarboxylic Acids from Biocatalytic Desymmetrization of meso-Cyclopentane-1,3-dicarboxamides.[7][8][9][10][11] Chemistry – An Asian Journal, 10(4), 938-947.[7]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Conformational analysis of Cyclopentane-1,3-dicarboxamide vs. cyclohexanedicarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structure-based drug design (SBDD) and foldamer engineering, the choice between a five-membered (cyclopentane) and six-membered (cyclohexane) scaffold is rarely about "stability" alone—it is about vector orientation .[1]

While cyclohexane is the industry standard for rigid spatial control due to its well-defined chair conformation, it suffers from a specific geometric limitation in 1,3-disubstitution patterns: the thermodynamic preference for diequatorial orientation forces substituents to diverge. Conversely, Cyclopentane-1,3-dicarboxamide offers a "Goldilocks" zone of flexibility. Through pseudorotation and envelope puckering, it can access cis-1,3 geometries that facilitate intramolecular hydrogen bonding (IMHB) and specific secondary structure mimicry (e.g.,


-turns) that are energetically forbidden to the cyclohexane chair.[1]

This guide provides a technical comparison of these two scaffolds, supported by experimental protocols for validating their solution-state conformations.

Structural Fundamentals: The Geometric Landscape

To select the correct scaffold, one must understand the energetic penalties associated with achieving specific exit vectors (the directionality of the amide bonds).

Cyclohexane: The Rigid Benchmark

The cyclohexane ring exists predominantly in the chair conformation .

  • 1,3-cis-dicarboxamide: The most stable conformer places both substituents in equatorial positions (

    
    ).[1]
    
    • Consequence: The amide vectors point away from each other (approx. 120° dihedral).[1] Intramolecular H-bonding is structurally impossible without distorting the ring into a high-energy twist-boat (>5 kcal/mol penalty).

    • Alternative: The

      
       (diaxial) conformer would allow parallel vectors, but 1,3-diaxial steric repulsion makes this highly unfavorable.[1]
      
  • 1,3-trans-dicarboxamide: Exists as

    
    . This creates a distinct "kink" in the backbone, often used to disrupt helices rather than promote them.
    
Cyclopentane: The Adaptive Scaffold

Cyclopentane is not planar; it rapidly pseudorotates between Envelope (E) and Half-Chair (T) conformations.[1]

  • Puckering: Unlike the rigid chair, the cyclopentane ring can "pucker" to relieve torsional strain.[2]

  • 1,3-cis-dicarboxamide: This isomer is unique. The ring can adopt an envelope conformation where the C2 carbon (the methylene bridge) moves out of the plane, bringing the C1 and C3 substituents closer.

    • Benefit: This reduces the entropic cost of forming an intramolecular hydrogen bond (IMHB).[1] The scaffold "pre-organizes" the amides for interaction, mimicking the

      
       spacing found in peptide turns.
      
Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy which scaffold based on desired pharmacophore vectors.

ScaffoldSelection Start Target Design Requirement VectorCheck Required Vector Orientation? Start->VectorCheck Parallel Parallel / Convergent (e.g., Turn Mimic) VectorCheck->Parallel Convergent Divergent Divergent / Linear (e.g., Spacer) VectorCheck->Divergent Extended CycloPent_Env Cyclopentane (Envelope) 1,3-cis (pseudo-diaxial) Parallel->CycloPent_Env Select CycloHex_Chair Cyclohexane (Chair) 1,3-cis (diequatorial) Divergent->CycloHex_Chair Select Result_Hex High Rigidity No Intramolecular H-Bond CycloHex_Chair->Result_Hex Result_Pent Adaptive Rigidity Promotes H-Bond (Turn) CycloPent_Env->Result_Pent

Figure 1: Decision logic for selecting 1,3-disubstituted scaffolds. Cyclohexane forces divergence, while cyclopentane accommodates convergence.[1]

Energetics & Performance Comparison

The following table summarizes the key physical properties relevant to medicinal chemistry applications.

FeatureCyclohexane-1,3-dicarboxamide (cis)This compound (cis)
Dominant Conformation Chair (

)
Envelope (

) / Twist (

)
Substituent Orientation Diequatorial (

)
Pseudo-equatorial / Pseudo-axial
Vector Angle Divergent (~120°)Convergent (Variable)
Intramolecular H-Bond Difficult (Requires Twist-Boat)Favorable (Via Envelope puckering)
Entropic Cost High (Rigid scaffold resists deformation)Low (Scaffold adapts to H-bond)
Application Linear spacers, extended sheets

-turns, hairpins, self-assembly
Key Insight: The "Mismatch" Principle

In cyclohexane, the 1,3-diequatorial arrangement is a "mismatch" for intramolecular hydrogen bonding. To form a bond between the two amides, the ring must overcome a barrier of ~5-7 kcal/mol to access a boat-like intermediate. In contrast, 1,3-cis-cyclopentane derivatives often exist in a global minimum that already places the substituents in a proximity conducive to H-bonding, requiring only minor torsional adjustments.

Experimental Validation Protocols

Trusting a computational model is insufficient. You must validate the solution-state conformation using NMR. The following protocols are designed to distinguish between solvated (open) and H-bonded (closed) conformations.

Protocol A: Variable Temperature (VT) NMR

This is the gold standard for assessing H-bond stability.[1] Amide protons involved in intramolecular H-bonds are shielded from solvent exchange and temperature-induced shifts.

Reagents:

  • Compound of interest (5-10 mM).[1]

  • Non-coordinating solvent:

    
     or 
    
    
    
    (if soluble).[1]
  • Coordinating solvent (Control):

    
    .[1]
    

Workflow:

  • Sample Prep: Dissolve compound in the chosen solvent. Ensure the sample is dry (trace water/acid catalyzes exchange).[1]

  • Acquisition: Acquire

    
     NMR spectra at 5K intervals from 298K to 323K (or higher if solvent permits).
    
  • Analysis: Track the chemical shift (

    
    ) of the amide -NH proton.
    
  • Calculation: Plot

    
     (ppb) vs. Temperature (K). Calculate the temperature coefficient (
    
    
    
    ).[1]

Interpretation Criteria:

  • 
     > -3 ppb/K:  Strong Intramolecular H-bond (Solvent shielded).[1]
    
  • 
     < -5 ppb/K:  Solvent exposed (No intramolecular H-bond).[1]
    
Protocol B: DMSO Titration

If solubility in chloroform is poor, use a titration method to observe the disruption of H-bonds.

Workflow:

  • Dissolve compound in

    
     (or non-polar solvent).
    
  • Titrate in

    
     in 5% increments up to 30%.
    
  • Result: If the -NH shift changes drastically (>2 ppm) with small DMSO additions, the H-bond is intermolecular or non-existent. If the shift is resistant to DMSO addition, the intramolecular bond is robust.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Synthesized Scaffold Solubility Solubility Check (CDCl3) Sample->Solubility VT_NMR VT-NMR (298K - 323K) Solubility->VT_NMR Soluble Titration DMSO Titration Solubility->Titration Insoluble Analysis Calculate Coeff (ppb/K) VT_NMR->Analysis Titration->Analysis Conclusion_HB Coeff > -3 ppb/K (Stable Turn) Analysis->Conclusion_HB Shielded Conclusion_Open Coeff < -5 ppb/K (Open Chain) Analysis->Conclusion_Open Exposed

Figure 2: Step-by-step validation workflow for determining conformational locking in amide scaffolds.

Application Case Study: Foldamers & Gelators

The Cyclohexane Failure Mode

In a study of


-peptides, 1,3-disubstituted cyclohexane residues often fail to form stable helices (like the 14-helix) compared to their 1,2-trans counterparts. The diequatorial vectors force the backbone into an extended sheet-like arrangement, which aggregates rather than folds.
The Cyclopentane Success

Cyclopentane-1,3-dicarboxamides have been successfully utilized as organogelators .

  • Mechanism: The cis-isomer forms a "C-clamp" shape.

  • Self-Assembly: These clamps stack via intermolecular H-bonds (amide-to-amide) while the ring flexibility allows the alkyl chains to pack efficiently.

  • Data Point: X-ray crystallography of cis-cyclopentane-1,3-dicarboxamide derivatives often reveals a twist-envelope conformation that maximizes these stacking interactions, a geometry inaccessible to the rigid cyclohexane chair.

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

  • Appella, D. H., et al. (1999).[1] Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. Journal of the American Chemical Society, 121(26), 6206–6212.[1] Link[1]

  • Fábregas, J. L., et al. (2023).[1]

    
    -Peptides incorporating polyhydroxylated cyclohexane 
    
    
    
    -amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry, 21, 8889-8900. Link
  • Dalal Institute. (n.d.).[1] Conformational Analysis of Cycloalkanes. Dalal Institute Online. Link

  • Smith, G., & Wermuth, U. D. (2012).[1][3] Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives. Acta Crystallographica Section C, 68(9), o327–o331.[1][3] Link

Sources

Validating the Binding Affinity of Cyclopentane-1,3-dicarboxamide Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Entropy Trap" Advantage

In fragment-based drug discovery (FBDD) and peptidomimetic design, the Cyclopentane-1,3-dicarboxamide scaffold represents a critical "privileged structure." Its primary value proposition lies in conformational restriction . Unlike linear dicarboxamides (e.g., glutaramide derivatives) which suffer high entropic penalties upon binding, the cyclopentane ring "pre-organizes" the amide vectors, reducing the entropy cost (


) and often improving binding affinity (

) by orders of magnitude.

This guide provides a rigorous validation framework for this scaffold, comparing its performance against common alternatives using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparative Analysis: Cyclopentane vs. Alternatives

To validate the efficacy of this compound, one must compare it not just to a blank, but to structural analogs that lack its specific geometric constraints.

The Competitors
  • The Product (this compound): Provides a fixed bond angle (~104°) and rigid spacing between amide groups.

  • Alternative A (Linear Glutaramide): Highly flexible. High entropic cost to bind.

  • Alternative B (Cyclohexane-1,3-dicarboxamide): Rigid, but with a different vector angle (~109.5° chair) and higher steric bulk.

Performance Data Comparison (Representative)

Data synthesized from biophysical principles of pre-organized scaffolds [1, 2].

MetricThis compound (Product)Linear Glutaramide (Alt A)Cyclohexane-1,3-dicarboxamide (Alt B)
Binding Affinity (

)
Low nM (High Affinity)

M (Low Affinity)
Mid nM (Variable)
Enthalpy (

)
Favorable (Specific H-bonds)FavorableVariable (Steric clashes possible)
Entropy (

)
Low Penalty (Pre-organized) High Penalty (Flexible) Low Penalty
Residence Time (

)
Extended Short (Rapid

)
Moderate
Solubility ModerateHighLow (Lipophilic)

Scientist's Insight: The "Product" wins not because it makes stronger bonds (Enthalpy), but because it loses less freedom when binding (Entropy). This is the "Chelate Effect" applied to pharmacophores.

Mechanism of Action & Validation Logic

The following diagram illustrates the logical flow for validating the scaffold's binding mechanism, distinguishing between specific binding and non-specific aggregation.

ValidationWorkflow Step1 In Silico Docking (Vector Analysis) Step2 SPR Screening (Kinetics: kon/koff) Step1->Step2 Select Isomers Step3 ITC Confirmation (Thermodynamics: dH/dS) Step2->Step3 Hit Confirmation Decision Is Entropy Penalty Reduced? Step3->Decision Analyze -TdS Outcome1 Valid Scaffold (Pre-organized) Decision->Outcome1 Yes (Low Penalty) Outcome2 Invalid/Steric Clash Decision->Outcome2 No (High Penalty)

Figure 1: Validation Workflow. A self-validating loop ensuring kinetic hits are thermodynamically driven by the scaffold's rigidity.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

Objective: Determine if the cyclopentane scaffold improves residence time (


) compared to linear analogs.

Reagents:

  • Ligand: Biotinylated Target Protein (e.g., Thromboxane A2 receptor or Protease).

  • Analytes: this compound (Product) vs. Glutaramide (Control).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

Step-by-Step Methodology:

  • Immobilization: Capture Biotinylated protein on a Streptavidin (SA) sensor chip to a density of ~2000 RU. Crucial: Use a low-density surface (Rmax < 50 RU) for kinetics to avoid mass transport limitation.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) if compounds are stored in DMSO.

  • Single-Cycle Kinetics: Inject the Cyclopentane derivative at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

    
    M) without regeneration between injections.
    
    • Why? Small fragments often have fast off-rates; regeneration can damage the protein. Single-cycle kinetics preserves protein activity.

  • Reference Subtraction: Subtract the signal from an unmodified flow cell and buffer blanks (double referencing).

  • Analysis: Fit data to a 1:1 binding model.

    • Success Metric: The Cyclopentane scaffold should exhibit a

      
       at least 5-10x slower than the linear analog [3].
      
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Objective: Quantify the "Entropic Advantage."

Step-by-Step Methodology:

  • Preparation: Dialyze target protein into the exact same buffer as the ligand (e.g., PBS pH 7.4, 1% DMSO). Mismatched buffers cause large heats of dilution, masking the signal.

  • Cell Loading: Load Protein (20-50

    
    M) into the cell.
    
  • Syringe Loading: Load this compound (200-500

    
    M) into the syringe.
    
  • Titration: Perform 20 injections of 2

    
    L each at 25°C.
    
  • Control: Repeat titration with Linear Glutaramide.

  • Data Interpretation:

    • Calculate Gibbs Free Energy:

      
      .
      
    • Success Metric: The Cyclopentane variant should show a significantly less negative (or positive)

      
       term compared to the linear variant, confirming that the rigid ring reduced the entropy cost of binding [4].
      

Structural Mechanism Visualization

This diagram details why the product outperforms alternatives at the molecular level.

Mechanism Linear Linear Analog (High Flexibility) Binding Binding Event Linear->Binding Cyclo Cyclopentane Scaffold (Rigid/Pre-organized) Cyclo->Binding Cost High Entropy Cost (Freezing Rotatable Bonds) Binding->Cost Linear Path Benefit Low Entropy Cost (Shape Match) Binding->Benefit Cyclopentane Path Result_Poor Low Affinity (High Kd) Cost->Result_Poor Result_Good High Affinity (Low Kd) Benefit->Result_Good

Figure 2: Thermodynamic Mechanism. The rigid scaffold bypasses the "entropy tax" paid by flexible molecules.

References

  • Ballatore, C. et al. (2011).[1] "Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.[1][2][3][4] Application to the Design of Potent Thromboxane (A2) Receptor Antagonists." Journal of Medicinal Chemistry.

  • Li, X. et al. (2021). "Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins." Molecules.

  • Wartchow, C. et al. (2011). "Biosensor-based fragment screening using Surface Plasmon Resonance." Journal of Computer-Aided Molecular Design.

  • Freire, E. (2008). "Do enthalpy and entropy distinguish binding mechanisms?" Drug Discovery Today.

Sources

A Comparative Guide to Cyclopentane-1,3-dicarboxamide-based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring a Novel Polymer Platform for Drug Delivery

In the dynamic landscape of pharmaceutical sciences, the development of novel polymeric carriers for drug delivery remains a cornerstone of innovation. These polymers are instrumental in enhancing the therapeutic efficacy of drugs by enabling controlled release, improving bioavailability, and targeting specific sites within the body. While established biodegradable polyesters such as Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and Poly(ε-caprolactone) (PCL) have seen widespread use, the quest for materials with tailored properties continues. This guide introduces a promising new class of polymers: those based on Cyclopentane-1,3-dicarboxamide.

This compound presents a unique monomeric unit for the synthesis of novel polyamides. The inherent rigidity and stereochemistry of the cyclopentane ring, combined with the hydrogen-bonding capabilities of the amide linkages, are anticipated to confer these polymers with a distinct set of physicochemical properties. While comprehensive performance data for this compound-based polymers in drug delivery applications is emerging, we can extrapolate their potential by examining the characteristics of polyamides and the influence of cyclic monomers. This guide will provide a comparative benchmark of these novel polymers against the well-established PLA, PGA, and PCL, offering a forward-looking perspective for researchers and drug development professionals. We will delve into their projected performance metrics, supported by established experimental protocols for their evaluation.

Comparative Analysis of Drug Delivery Polymers

The selection of a polymer for a drug delivery system is a critical decision, guided by the desired drug release profile, the nature of the therapeutic agent, and the intended route of administration. This section provides a comparative overview of the anticipated properties of this compound-based polymers against the widely used aliphatic polyesters: PLA, PGA, and PCL.

PropertyThis compound-based Polymers (Projected)Poly(lactic acid) (PLA)Poly(glycolic acid) (PGA)Poly(ε-caprolactone) (PCL)
Drug Loading Capacity & Encapsulation Efficiency Moderate to High. The polar amide groups may enhance interaction with a broader range of drugs. Encapsulation efficiency is predicted to be influenced by the drug's solubility and interaction with the polymer matrix[1].Varies (typically up to 50% encapsulation efficiency for nanoparticles)[2]. Drug loading is influenced by drug-polymer miscibility[3].Moderate. Often used in copolymers with PLA (PLGA) to modulate properties.High for hydrophobic drugs. Encapsulation efficiencies can range from 59% to 83% depending on the formulation[4][5].
Drug Release Kinetics Potentially sustained release. The rigid backbone and intermolecular hydrogen bonding could lead to slower degradation and drug diffusion. Release is expected to follow a biphasic pattern with an initial burst release followed by a slower, sustained phase[6][7].Biphasic release is common, with an initial burst followed by a slower release over weeks to months[6][8].Rapid degradation and drug release (days to weeks).Slow, sustained release over months to years due to its slow degradation rate[9].
Mechanical Properties High tensile strength and modulus are anticipated due to the rigid cyclopentane ring and amide linkages. Elongation at break may be lower compared to more flexible polymers.High tensile strength (50-70 MPa) and modulus (3 GPa), but it is a relatively brittle material with low elongation at break (<10%)[10].High tensile strength (~110 MPa) and flexural modulus (~7.0 GPa), but it is also brittle[11][12].Lower tensile strength but high elongation at break, making it more flexible and tough.
Biocompatibility & Degradation Expected to be biocompatible, with degradation products being derivatives of cyclopentane dicarboxylic acid and diamines. The in vivo response needs to be thoroughly evaluated. Polyamides generally exhibit good biocompatibility[13].Generally considered biocompatible and biodegradable, degrading to lactic acid, a natural metabolite[13][14]. No cytotoxic effects were observed in vitro[15].Biocompatible and biodegradable, degrading to glycolic acid, which is metabolized in the body.Biocompatible and bioresorbable, with a long degradation time. It is considered non-cytotoxic and promotes osteoconduction[16].

Experimental Protocols for Performance Evaluation

To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assessments of polymer performance in drug delivery.

Synthesis of Drug-Loaded Nanoparticles via Solvent Evaporation

The solvent evaporation method is a widely used technique for the encapsulation of drugs within polymeric nanoparticles. The rationale behind this method is the precipitation of the polymer and drug from an organic phase into an aqueous phase, forming a stable nanoparticle suspension.

Workflow for Nanoparticle Synthesis

G cluster_prep Preparation cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_purification Purification polymer_drug Dissolve Polymer and Drug in Organic Solvent emulsify Add Organic Phase to Aqueous Phase under High-Speed Homogenization polymer_drug->emulsify Organic Phase aq_phase Prepare Aqueous Phase with Surfactant aq_phase->emulsify Aqueous Phase evaporate Evaporate Organic Solvent under Reduced Pressure emulsify->evaporate centrifuge Centrifuge and Wash Nanoparticles evaporate->centrifuge final_product Drug-Loaded Nanoparticles centrifuge->final_product Lyophilize for Storage

Caption: Workflow for nanoparticle synthesis via solvent evaporation.

Step-by-Step Protocol:

  • Preparation of the Organic Phase: Dissolve a known amount of the polymer (e.g., 100 mg of this compound-based polymer) and the drug (e.g., 10 mg of a model hydrophobic drug) in a suitable water-immiscible organic solvent (e.g., 5 mL of dichloromethane).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution (e.g., 20 mL) containing a surfactant (e.g., 1% w/v polyvinyl alcohol) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for a specified time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles. Discard the supernatant and wash the nanoparticles with deionized water multiple times to remove the excess surfactant and unencapsulated drug.

  • Storage: The purified nanoparticles can be resuspended in deionized water or lyophilized for long-term storage.

Determination of Drug Loading and Encapsulation Efficiency

Quantifying the amount of drug successfully encapsulated within the nanoparticles is crucial for dosage calculations and for understanding the efficiency of the formulation process.

Formulas:

  • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol:

  • Sample Preparation: Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent that dissolves both the polymer and the drug (e.g., dichloromethane).

  • Quantification: Use a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the drug in the solution.

  • Calculation: Calculate the mass of the drug in the nanoparticles and use the formulas above to determine the drug loading and encapsulation efficiency.

In Vitro Drug Release Study using the Dialysis Method

This method simulates the release of the drug from the nanoparticles into a physiological environment over time, providing insights into the release kinetics.

Experimental Setup for In Vitro Drug Release

G cluster_setup Setup cluster_release Release and Sampling cluster_analysis Analysis nanoparticles Nanoparticle Suspension in Dialysis Bag release_medium Dialysis against Release Medium (e.g., PBS) nanoparticles->release_medium sampling Sample Release Medium at Predetermined Time Points release_medium->sampling replace Replace with Fresh Medium sampling->replace quantify Quantify Drug Concentration (UV-Vis or HPLC) sampling->quantify replace->release_medium release_profile Drug Release Profile quantify->release_profile Plot Cumulative Release (%) vs. Time

Caption: Workflow for in vitro drug release study using the dialysis method.

Step-by-Step Protocol:

  • Preparation: Resuspend a known amount of drug-loaded nanoparticles in a small volume of release medium (e.g., 1 mL of Phosphate Buffered Saline, PBS, pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the drug but retains the nanoparticles.

  • Release: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS) and maintain it at 37°C with constant gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

In Vitro Biocompatibility Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to evaluate the cytotoxicity of materials by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_measurement Measurement seed_cells Seed Cells in a 96-well Plate add_extracts Add Polymer Extracts at Different Concentrations seed_cells->add_extracts incubate Incubate for 24-72 hours add_extracts->incubate add_mtt Add MTT Reagent incubate->add_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Measure Absorbance at ~570 nm add_solubilizer->read_absorbance cell_viability Cell Viability read_absorbance->cell_viability Calculate Cell Viability (%)

Caption: Workflow for assessing polymer biocompatibility using the MTT assay.

Step-by-Step Protocol:

  • Preparation of Polymer Extracts: Prepare extracts of the polymer by incubating a known surface area of the material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a specific density and allow them to attach overnight.

  • Treatment: Remove the culture medium and replace it with different concentrations of the polymer extracts. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the negative control.

Conclusion and Future Outlook

This compound-based polymers represent a novel and intriguing platform for the development of advanced drug delivery systems. Based on their chemical structure, they are projected to offer a unique combination of mechanical robustness, potential for sustained drug release, and biocompatibility. The comparative analysis with established polymers like PLA, PGA, and PCL highlights their potential to fill specific niches in drug delivery, particularly where a combination of strength and controlled release is paramount.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel polymers. As research in this area progresses, it will be crucial to generate empirical data to validate the projected performance characteristics and to fully elucidate the structure-property relationships of this compound-based polymers. The insights gained from such studies will undoubtedly pave the way for the next generation of innovative and effective drug delivery technologies.

References

  • Heredia, N. S., Vizuete, K., Flores-Calero, M., Pazmiño, V. K., Pilaquinga, F., Kumar, B., et al. (2022). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). PLOS ONE, 17(3), e0264825. [Link]

  • Lu, A. (2020). FACTOR ANALYSIS OF DRUG LOADING OF NANOPARTICLES USING FLASH NANOPRECIPITATION. [Link]

  • A, M., & Kumar, A. (2023). A Machine Learning Approach for PLGA Nanoparticles in Antiviral Drug Delivery. Preprints. [Link]

  • Gent, S., Wang, Y., & Sch-Ley, C. (2021). Applications of PLA in modern medicine. Journal of Chemical Technology and Biotechnology, 96(1), 22-34. [Link]

  • Kaczmarek, H., & Nowicka, A. (2020). Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives. Polymers, 12(12), 2949. [Link]

  • Kim, H. D., & Lee, S. (2021). Mechanical Properties and Bioactivity of Poly(Lactic Acid) Composites Containing Poly(Glycolic Acid) Fiber and Hydroxyapatite Particles. Polymers, 13(2), 282. [Link]

  • Ortiz de Solorzano, I., Uson, L., Larrea, A., et al. (2016). Continuous synthesis of drug-loaded nanoparticles using microchannel emulsification and numerical modeling: effect of passive mixing. International Journal of Nanomedicine, 11, 3475–3488. [Link]

  • Al-Hilal, T. A., Park, J., & Alam, F. (2021). Polycaprolactone Nanoparticles as Promising Candidates for Nanocarriers in Novel Nanomedicines. Pharmaceutics, 13(2), 235. [Link]

  • Meunier, M., Lienard, P., & et al. (2017). Predicting Drug Loading in PLA-PEG Nanoparticles. International Journal of Pharmaceutics, 527(1-2), 134-143. [Link]

  • Fu, Y., & Kao, W. J. (2010). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. Expert Opinion on Drug Delivery, 7(4), 429-444. [Link]

  • Fu, Y., & Kao, W. J. (2010). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. ResearchGate. [Link]

  • Martín-Banderas, L., et al. (2021). Cannabinoid derivate-loaded PLGA nanocarriers for oral administration: formulation, characterization, and cytotoxicity studies. Drug Delivery and Translational Research, 11(5), 2096-2108. [Link]

  • Mircioiu, I., et al. (2019). Mathematical Modeling of Release Kinetics from Supramolecular Drug Delivery Systems. Pharmaceutics, 11(3), 140. [Link]

  • Al-Obeidi, M. A., et al. (2022). Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. Gels, 8(10), 665. [Link]

  • Prado, R. F., et al. (2019). Cytotoxicity and Genotoxicity of PLA and PCL Membranes on Osteoblasts. Acta Scientific Dental Sciences, 3(4), 114-121. [Link]

  • Heredia, N. S., et al. (2022). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). PLoS ONE, 17(3), e0264825. [Link]

  • Park, K. (2016). Drug Release Kinetics and Mechanism from PLGA Formulations. Journal of Controlled Release, 230, 1-2. [Link]

  • Ortiz de Solorzano, I., et al. (2016). Continuous synthesis of drug-loaded nanoparticles using microchannel emulsification and numerical modeling: effect of passive mixing. International Journal of Nanomedicine, 11, 3475–3488. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of poly(ε-caprolactone) (PCL) electrospun fiber.... [Link]

  • Li, Y., et al. (2024). Assembly and in vitro cytotoxicity of polylactic acid-phosphoglyceride composite drug loaded microspheres. Journal of Microencapsulation, 41(1), 1-12. [Link]

  • Rheolution. (n.d.). PGA Polymers: Properties, Applications & Mechanical Behavior. [Link]

  • DergiPark. (2022). PACLITAXEL-LOADED POLYCAPROLACTONE NANOPARTICLES FOR LUNG TUMORS; FORMULATION, COMPREHENSIVE IN VITRO CHARACTERIZATION AND RELEA. [Link]

  • Yilmaz, A. M., & Evis, Z. (2019). Optimization of Rutin-Loaded PLGA Nanoparticles Synthesized by Single-Emulsion Solvent Evaporation Method. ACS Omega, 4(1), 2096-2104. [Link]

  • Miller, D. R., et al. (2017). Polycaprolactone Thin-Film Drug Delivery Systems: Empirical and Predictive Models for Device Design. AAPS PharmSciTech, 18(6), 2269-2279. [Link]

  • Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications. Advanced Drug Delivery Reviews, 107, 367-392. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity test of synthesized polylactic acid (PLA) and.... [Link]

  • de Oliveira, T. H. C., et al. (2024). An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study. Medicina, 60(8), 1283. [Link]

  • Wang, Y., et al. (2021). Morphological and mechanical properties of biodegradable poly(glycolic acid)/poly(butylene adipate-co-terephthalate) blends with in situ compatibilization. RSC Advances, 11(2), 1059-1068. [Link]

  • ResearchGate. (n.d.). An Overview of Mechanical Properties and Material Modeling of Polylactide (PLA) for Medical Applications. [Link]

  • Grabarczyk, K., et al. (2017). In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling. BioMed Eng OnLine, 16(1), 104. [Link]

  • ResearchGate. (n.d.). Nanoparticle yield, drug loading and entrapment efficiency of.... [Link]

  • Brieflands. (n.d.). Study of the Composition of Polycaprolactone/Poly (Ethylene Glycol)/Polycaprolactone Copolymer and Drug-to-Polymer Ratio on Drug Loading Efficiency of Curcumin to Nanoparticles. [Link]

  • MDPI. (2023). In Vitro and In Vivo Evaluation of a Polycaprolactone (PCL)/Polylactic-Co-Glycolic Acid (PLGA) (80:20) Scaffold for Improved Treatment of Chondral (Cartilage) Injuries. [Link]

  • Khan, S., et al. (2021). Cefotaxime Loaded Polycaprolactone Based Polymeric Nanoparticles with Antifouling Properties for In-Vitro Drug Release Applications. Polymers, 13(13), 2167. [Link]

  • Chen, Y., et al. (2023). Sustainable and Biodegradable Polymers: PGA, PLA and PLGA. Polymers, 15(14), 3049. [Link]

  • Specific Polymers. (2017). Sustainable and Biodegradable Polymers: PGA, PLA and PLGA. [Link]

  • ResearchGate. (n.d.). Evaluation of the in vitro indirect cytotoxicity assay of the eluted.... [Link]

  • ResearchGate. (n.d.). In vitro analysis of [n]CPP‐PCL Cytotoxicity of [n]CPP‐PCL compared to PCL control.... [Link]

Sources

Safety Operating Guide

Cyclopentane-1,3-dicarboxamide Proper Disposal Procedures

[1][2]

Executive Summary & Compound Profile

Cyclopentane-1,3-dicarboxamide is a functionalized organic amide, typically encountered as a research intermediate in the synthesis of pharmaceutical scaffolds or polymer additives.[1] Unlike its precursor (Cyclopentane-1,3-dicarboxylic acid, CAS 876-05-1), the amide derivative does not have a widely standardized CAS number in commodity chemical databases, nor is it explicitly listed on EPA RCRA P-lists or U-lists.[1]

Therefore, disposal protocols must follow "Unlisted Process Waste" guidelines, prioritizing high-temperature incineration to ensure complete destruction of the nitrogenous organic backbone.[1]

Chemical Profile Table
PropertyDescription
Chemical Name This compound
Physical State Solid (typically white to off-white powder)
Solubility Moderate in water; soluble in DMSO, Methanol
Hazard Class (GHS) Warning (Irritant).[1][2][3] H315 (Skin), H319 (Eye), H335 (Resp)
RCRA Status Non-Listed .[1] Must be characterized by generator (typically D001 if mixed with solvents).[1]
Precursor CAS 876-05-1 (Acid form - used as hazard analog)
Hazard Identification & Pre-Disposal Handling

While organic amides are generally chemically stable, they pose specific risks during waste accumulation.[1]

  • Health Hazards: Like its acid precursor, this amide is a contact irritant.[1] Inhalation of dust can cause respiratory tract irritation.[1]

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizers (e.g., concentrated nitric acid, permanganates) and strong acids/bases (hydrolysis risk).[1]

  • Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1]

Handling Protocol (The "Self-Validating" System)

To ensure safety before the waste leaves your bench, follow this 3-step check:

  • Quench: Ensure no unreacted synthesis reagents (e.g., thionyl chloride, acid chlorides) remain in the waste.[1]

  • Segregate: Never mix solid amide waste with oxidizers.[1]

  • Containerize: Use wide-mouth HDPE or glass jars for solids.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Waste

Best for: Expired reagents, surplus synthesis product, or failed reaction solids.

  • Container Selection: Use a dedicated Solid Waste Container (Polyethylene or Glass).[1] Do not use metal cans if acidic contaminants are present.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Organic Amide)"[1]

    • Hazard Checkbox: "Irritant" / "Toxic" (Default to toxic for unknown research compounds).[1]

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) away from oxidizers.[1]

  • Final Disposal: Transfer to EHS for High-Temperature Incineration .

    • Why? Incineration is the only method that guarantees the destruction of the cyclic amide structure, preventing environmental accumulation.

Scenario B: Disposal of Solution Waste

Best for: Mother liquors, filtrates, or dissolved samples.

Critical Decision: Is the solvent Aqueous or Organic?

  • Stream 1: Organic Solvents (e.g., DMSO, Methanol, DCM)

    • Collect in "Organic Solvents" carboy.

    • Do not precipitate the solid out; dispose of the entire solution.[1]

    • Note: If halogenated solvents (DCM/Chloroform) are used, use the "Halogenated Waste" stream.[1]

  • Stream 2: Aqueous Solutions

    • DO NOT POUR DOWN THE DRAIN.

    • Although amides may degrade, cyclic amides can be persistent and exert high Biological Oxygen Demand (BOD) or aquatic toxicity.[1]

    • Collect in "Aqueous Chemical Waste" carboy.[1]

    • Adjust pH to 5–9 if required by local EHS, but generally, collect as-is for off-site treatment.[1]

Scenario C: Contaminated Debris

Best for: Weigh boats, gloves, paper towels.

  • Minor Contamination: Place in "Chemically Contaminated Debris" (dry solid waste) bin.[1]

  • Gross Contamination: If the material is soaked or caked with the amide, bag it separately in a clear zip-lock bag before placing it in the debris bin to prevent dust dispersion.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for segregating this compound waste streams.

Disposal_WorkflowStartWaste Generation:This compoundState_CheckWhat is the Physical State?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidLiquid / SolutionState_Check->LiquidDebrisContaminated Debris(Gloves, Paper)State_Check->DebrisSolid_DisposalContainer: Solid Chemical WasteMethod: IncinerationSolid->Solid_DisposalPure CompoundSolvent_CheckIdentify Solvent BaseLiquid->Solvent_CheckDebris_DisposalContainer: Chemically Contaminated SolidsDouble Bag if DustyDebris->Debris_DisposalOrg_SolventOrganic Solvent(DMSO, MeOH, DCM)Solvent_Check->Org_SolventAq_SolventAqueous Solution(Water/Buffer)Solvent_Check->Aq_SolventOrg_DisposalContainer: Organic Solvent Waste(Halogenated/Non-Halogenated)Org_Solvent->Org_DisposalAq_DisposalContainer: Aqueous Chemical WasteNO DRAIN DISPOSALAq_Solvent->Aq_Disposal

Figure 1: Waste segregation decision tree for this compound to ensure regulatory compliance.

Regulatory Compliance & Waste Codes

Since the compound is not explicitly listed, you must apply Generator Knowledge to classify the waste.

Regulatory BodyClassificationWaste Code Recommendation
US EPA (RCRA) Non-Listed ChemicalNone (if pure).[1] Use D001 if in flammable solvent.[1]
EU (EWC) Organic Chemical Waste16 05 06 * (Lab chemicals consisting of dangerous substances).[1]
DOT (Transport) Not Regulated (Solid)N/A (Unless mixed with hazardous solvents).[1]

Important Note: If this material was synthesized in-house and has not undergone toxicity testing, OSHA and EPA regulations require you to treat it as "Toxic" for handling and disposal purposes until proven otherwise.[1]

Emergency Procedures (Spill Response)

In the event of a spill during waste transfer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination: Wipe the surface with a mild soap/water solution.[1] Do not use bleach immediately if the spill contains other unknown reactants.[1]

  • Disposal: Place all cleanup materials into the Contaminated Debris stream.

References
  • PubChem. (2025).[1] Compound Summary: cis-1,3-Cyclopentanedicarboxylic acid.[1][4] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] Retrieved February 5, 2026, from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 5, 2026, from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Cyclopentane-1,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Cyclopentane-1,3-dicarboxamide is a functionalized cycloalkane intermediate often used in the synthesis of pharmaceutical peptidomimetics and polymer cross-linking.[1][2] While specific toxicological data for this exact amide derivative may be sparse in public literature compared to its parent acid (cis-Cyclopentane-1,3-dicarboxylic acid, CAS 876-05-1), the Precautionary Principle dictates that we treat it as a bioactive amide.[1][2]

Chemical Risk Assessment (Analogue Approach):

  • Physical State: Solid (Crystalline powder).[2]

  • Primary Hazards:

    • Inhalation: High risk of respiratory tract irritation (H335) from dust generation.[2]

    • Skin/Eye Contact: Amide functional groups can act as permeation enhancers.[2] Direct contact may cause irritation (H315) or serious eye irritation (H319).[2]

    • Systemic: Potential for absorption; amides are generally stable but can hydrolyze to dicarboxylic acids in vivo.[2]

PPE Selection Matrix

The following selection criteria rely on the "Worst-Case Solvent" model. If the amide is in solution, the solvent dictates the glove material, but the amide requires increased breakthrough awareness.

Protection CategoryRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile (Disposable) Thickness:[1][2]

0.11 mm (4-5 mil)Cuff:[1][2] Beaded
Nitrile provides excellent resistance to solid particulates and incidental splashes.[2] The beaded cuff prevents solid migration to the wrist.[2]
Hand Protection (Solution) Double Gloving (Nitrile/Nitrile) or Laminate (Silver Shield®) Amides (e.g., dimethylacetamide) can degrade nitrile.[1][2] If dissolved in polar aprotic solvents (DMF, DMSO), use Silver Shield liners under Nitrile.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2] Goggles provide a seal against dust entry.[2]
Respiratory P100 / N95 Respirator (if outside hood)Primary:Fume Hood Engineering controls (Fume Hood) are the primary defense.[2] If weighing outside a hood is unavoidable, a fit-tested particulate respirator is mandatory.[1][2]
Body Protection Lab Coat (Poly/Cotton) + Tyvek® Sleeves Standard lab coats are porous.[1][2] Tyvek sleeves prevent dust accumulation on forearms, a common contact dermatitis vector.[2]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making logic for handling this compound based on its physical state.

PPE_Workflow Start START: this compound Handling State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Reaction Mix State_Check->Solution Solid_PPE PPE: Nitrile (5 mil) + Goggles Control: Fume Hood Solid->Solid_PPE Weighing Weighing Protocol: Anti-static gun usage Draft shield engaged Disposal Disposal: Solid/Liquid Organic Waste (Segregate from Oxidizers) Weighing->Disposal Solid_PPE->Weighing Solvent_Check Check Solvent Compatibility Solution->Solvent_Check Solvent_Type Is Solvent Polar Aprotic? (DMF, DMSO, DMAc) Solvent_Check->Solvent_Type Standard_Glove Single Nitrile Gloves (Change every 30 min) Solvent_Type->Standard_Glove No (e.g., Water, EtOH) Enhanced_Glove REQUIRED: Laminate Liner (Silver Shield) OR Double Nitrile Solvent_Type->Enhanced_Glove Yes (Permeation Risk) Standard_Glove->Disposal Enhanced_Glove->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2] Note the critical control point for polar aprotic solvents.

Detailed Handling Protocols

A. Solid Weighing & Transfer

Objective: Minimize airborne dust generation.[2]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If the balance is sensitive to airflow, use a static-dissipative draft shield rather than turning off the hood.[2]

  • Static Control: Cyclopentyl amides are often electrostatic.[2] Use an ionizing gun or anti-static brush on the weighing boat before transfer.[2]

  • Transfer: Do not use metal spatulas if the compound is potentially reactive with trace metals (rare for amides, but good practice).[2] Use disposable polypropylene spatulas to prevent cross-contamination.[2]

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/ethanol) after weighing.[2] Dry dust is invisible and easily transferred to forearms.[2]

B. Reaction Setup (Solution State)

Objective: Prevent skin absorption via solvent permeation.[2]

  • Glove Layering: If using solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), apply the "Double-Glove" technique :

    • Inner Layer: 4 mil Nitrile (Inspection layer).[2]

    • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier layer).[1][2]

    • Protocol: Immediately change the outer glove upon any splash.[2]

  • Temperature Control: Amides are stable, but avoid excessive heating (>150°C) without a condenser, as decomposition can release nitrogenous vapors.[2]

Disposal & Emergency Response

Waste Disposal Classification
  • Solid Waste: Dispose of as "Hazardous Solid Waste - Organic." Do not dispose of in regular trash.[1][2]

  • Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated").[2]

  • Labeling: Clearly label the container with the full chemical name. Avoid abbreviations like "CP-Amide."

Emergency Procedures
IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (may enhance absorption).[2]
Eye Contact Flush with water/saline for 15 minutes.[1][2] Lift eyelids to ensure particulate removal.[2]
Spill (Solid) Do not sweep (creates dust).[1][2] Wet the powder with a paper towel dampened with water, then wipe up.[2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 238129: cis-1,3-Cyclopentanedicarboxylic acid (Analogue).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane-1,3-dicarboxamide
Reactant of Route 2
Cyclopentane-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.